Cyclooctanone
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
cyclooctanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFCWANHMSDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060114 | |
| Record name | Cyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-49-8 | |
| Record name | Cyclooctanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOOCTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOOCTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4GO9P8SUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Conformational Analysis and Energy Landscape of Cyclooctanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis and energy landscape of cyclooctanone, a key cyclic ketone of interest in organic chemistry and drug development. Understanding the conformational preferences and the energy barriers to interconversion is crucial for predicting its reactivity, designing derivatives, and understanding its interactions in biological systems.
Core Concepts in the Conformational Landscape of this compound
This compound, as an eight-membered ring, exhibits significant conformational flexibility. Its energy landscape is characterized by several low-energy conformers and the transition states that connect them. The conformational preferences are primarily dictated by a delicate balance of angle strain, torsional strain, and, most significantly, transannular interactions (non-bonded interactions between atoms across the ring). The minimization of repulsive transannular hydrogen-hydrogen interactions is a key driving force in determining the most stable conformations.[1]
The most stable conformation of this compound is the boat-chair (BC) form.[2] Computational studies have identified several boat-chair conformers, with the carbonyl group at different positions. Other important, higher-energy conformers include the twist-boat-chair (TBC) , boat-boat (BB) , and crown conformations.
Quantitative Conformational Analysis
A detailed understanding of the energy landscape requires quantitative data on the relative energies and geometries of the different conformers. The following table summarizes key computational data for the most stable conformers of this compound.
| Conformer Family | Specific Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Reference |
| Boat-Chair (BC) | Boat-chair-3 (BC3) | 0.00 | C1-C2-C3-C4: 63.1, C2-C3-C4-C5: -98.4 | [2] |
| Boat-chair-4 (BC4) | 0.8 | - | [2] | |
| Twist-Boat-Chair (TBC) | - | ~2.0 (saddle point) | - | [2] |
| Boat-Boat (BB) | - | 3.12 | - | |
| Crown | - | > 3.0 | - |
Note: The energies are relative to the most stable conformer, the boat-chair-3. The dihedral angles provided are representative examples that characterize the ring's puckering.
Experimental Protocols for Conformational Analysis
The conformational landscape of this compound has been investigated through a combination of experimental and computational techniques.
Rotational Spectroscopy
Broadband rotational spectroscopy is a powerful tool for the gas-phase study of molecular conformations, as it provides highly accurate rotational constants that are directly related to the molecule's geometry.
Experimental Workflow:
Methodology:
A typical experimental setup involves a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer.[3] Solid or liquid this compound is heated to increase its vapor pressure and then seeded into a stream of an inert carrier gas, such as neon or argon, at a backing pressure of several bar. This gas mixture is then expanded into a high-vacuum chamber through a pulsed nozzle. The resulting supersonic jet expansion leads to significant cooling of the molecules into their lowest rotational and vibrational states, and it "freezes" the conformational equilibrium, allowing for the observation of individual conformers.
The cold molecular jet is then irradiated with a broadband microwave pulse, which excites the rotational transitions. The subsequent free induction decay (FID) of the coherently excited molecules is detected and Fourier transformed to obtain the rotational spectrum. The experimental rotational constants are then determined by fitting the observed transition frequencies to a rotational Hamiltonian. These experimental constants are compared with those calculated for theoretically predicted structures to identify the conformers present in the jet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly at low temperatures, is a valuable technique for studying conformational equilibria in solution. By analyzing chemical shifts and spin-spin coupling constants, information about the dominant conformations and the dynamics of their interconversion can be obtained.
Experimental Workflow:
References
Spectroscopic Profile of Cyclooctanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cyclooctanone (CAS: 502-49-8), a key cyclic ketone of interest in organic synthesis and medicinal chemistry. The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopic profiles, including quantitative data, detailed experimental protocols, and logical workflows for spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The flexible eight-membered ring of this compound can adopt various conformations, which can influence the chemical shifts and multiplicities of the proton and carbon signals.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~2.41 | Multiplet | Protons on carbons adjacent to the carbonyl group (α-CH₂) |
| ~1.88 | Multiplet | Protons on carbons beta to the carbonyl group (β-CH₂) |
| 1.72 - 1.24 | Complex Multiplet | Protons on the remaining methylene (B1212753) groups in the ring (γ, δ-CH₂) |
Note: Data is typically acquired in deuterated chloroform (B151607) (CDCl₃). The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the this compound ring.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~215 | Carbonyl Carbon (C=O) |
| ~42 | Carbons adjacent to the carbonyl group (α-C) |
| ~27 | Beta Carbons (β-C) |
| ~25 | Gamma and Delta Carbons (γ, δ-C) |
Note: ¹³C NMR spectra are typically proton-decoupled. The chemical shifts can be influenced by the solvent and temperature.
Experimental Protocols
Sample Preparation (¹H and ¹³C NMR)
-
Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectrum Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the field frequency using the deuterium (B1214612) signal from the solvent.
-
Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain sharp and symmetrical peaks.
-
Parameter Setting:
-
Pulse Angle: Set to a 30° or 45° flip angle.
-
Spectral Width: Typically set to a range of 0 to 10 ppm.
-
Acquisition Time: Set between 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended.
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
¹³C NMR Spectrum Acquisition
-
Instrument Setup: Use the same sample and instrument setup as for ¹H NMR.
-
Parameter Setting:
-
Experiment Type: A standard proton-decoupled experiment is typically used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Set to a range of 0 to 220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is common.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum using the TMS peak at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a characteristic fingerprint based on its functional groups and overall structure. Infrared (IR) and Raman spectroscopy are complementary techniques that provide valuable information about the molecule's vibrational modes.
Data Presentation
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~2925 | C-H stretch | Asymmetric stretching of methylene groups |
| ~2855 | C-H stretch | Symmetric stretching of methylene groups |
| ~1700 | C=O stretch | Strong, characteristic absorption for a cyclic ketone |
| ~1465 | C-H bend | Scissoring vibration of methylene groups |
Note: The IR spectrum of this compound is dominated by a strong carbonyl stretch around 1700 cm⁻¹. The exact position can be influenced by the sample phase (gas, liquid, or solid).
Table 4: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Description |
| ~2925 | C-H stretch | Symmetric and asymmetric stretching of methylene groups |
| ~1700 | C=O stretch | Typically a weaker band in the Raman spectrum compared to IR |
| ~1450 | C-H bend | Methylene scissoring and twisting modes |
| Lower Frequencies | Ring vibrations | Complex modes corresponding to the deformation of the eight-membered ring |
Note: Raman spectroscopy provides complementary information to IR, particularly regarding the skeletal vibrations of the this compound ring.
Experimental Protocols
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top, creating a thin liquid film between the plates.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
-
Raman Spectroscopy
-
Sample Preparation:
-
Place a small amount of liquid this compound into a glass vial or a capillary tube.
-
Alternatively, a drop of the liquid can be placed on a Raman-compatible substrate like a calcium fluoride (B91410) (CaF₂) slide.
-
-
Instrument Setup:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser onto the sample.
-
-
Data Acquisition:
-
Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Set the laser power to a level that provides a good signal without causing sample degradation.
-
Acquire the spectrum over a desired spectral range (e.g., 200-3200 cm⁻¹).
-
The acquisition time and number of accumulations will depend on the sample's Raman scattering cross-section and the desired signal-to-noise ratio.
-
-
Data Processing:
-
Perform cosmic ray removal and baseline correction.
-
Identify and label the prominent Raman bands.
-
Logical Workflow
An In-depth Technical Guide to the Physical Properties of Cyclooctanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physical properties of cyclooctanone, with a focus on their variation with temperature. Understanding these properties is crucial for researchers and professionals involved in chemical synthesis, reaction engineering, and drug development where this compound may be used as a solvent, intermediate, or building block. This document compiles available data, outlines detailed experimental protocols for property determination, and presents logical relationships through visualizations to facilitate a deeper understanding of the material's behavior.
Introduction
This compound ((CH₂)₇CO) is a cyclic ketone that exists as a waxy white solid at room temperature.[1] Its physical characteristics are fundamental to its application in various scientific and industrial fields. Properties such as density, viscosity, vapor pressure, and surface tension are critical parameters that influence mass transfer, fluid dynamics, and reaction kinetics. As these properties are highly dependent on temperature, a thorough understanding of their behavior across a range of temperatures is essential for process optimization and modeling.
Quantitative Data on Physical Properties
The following tables summarize the known physical properties of this compound. While extensive temperature-dependent data for this compound is often found in specialized chemical and engineering databases, this guide provides key values at standard conditions and describes the general trends with temperature.
Table 1: General Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [2] |
| Molar Mass | 126.20 g/mol | [2] |
| Melting Point | 32-41 °C | [2] |
| Boiling Point | 195-197 °C (at 1 atm) | [2] |
| Density (at 25 °C) | 0.958 g/mL | [2] |
| Flash Point | 74 °C | [2] |
Table 2: Temperature-Dependent Physical Properties of this compound (Qualitative Trends and Data Sources)
| Property | General Trend with Increasing Temperature | Data Source for Quantitative Values |
| Density | Decreases | NIST / TRC Web Thermo Tables[3][4] |
| Viscosity | Decreases | NIST / TRC Web Thermo Tables[4] |
| Vapor Pressure | Increases | NIST / TRC Web Thermo Tables[3] |
| Surface Tension | Decreases | Specialized literature and databases[5] |
Note: Access to the NIST/TRC Web Thermo Tables is typically subscription-based.
Experimental Protocols
Accurate determination of physical properties as a function of temperature requires precise experimental methodologies. Below are detailed protocols for measuring the key physical properties of this compound.
Density Measurement
The density of liquid this compound at various temperatures can be determined using a vibrating tube densimeter .
-
Principle: A U-shaped tube is electronically excited to vibrate at its natural frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.
-
Apparatus:
-
Vibrating tube densimeter
-
Thermostatic bath for temperature control
-
Syringe for sample injection
-
Calibrating fluids (e.g., dry air and deionized water)
-
-
Procedure:
-
Calibrate the densimeter at the desired temperature using dry air and deionized water.
-
Melt the this compound sample if it is in a solid state.
-
Inject the liquid this compound into the measurement cell using a syringe, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate with the set temperature of the thermostatic bath.
-
Record the oscillation period or the directly displayed density value.
-
Repeat the measurement at different temperatures by adjusting the thermostatic bath.
-
Viscosity Measurement
The dynamic viscosity of liquid this compound can be measured using a cone-and-plate rheometer .
-
Principle: A cone of a very small angle rotates at a constant rate on a flat plate, with the liquid sample filling the narrow gap between them. The torque required to maintain a constant angular velocity is measured, from which the viscosity is calculated.
-
Apparatus:
-
Cone-and-plate rheometer with temperature control (Peltier or fluid-jacketed)
-
Calibrated cone and plate geometry
-
Pipette for sample loading
-
-
Procedure:
-
Set the desired temperature for the measurement.
-
Place a small, known volume of liquid this compound onto the center of the plate.
-
Lower the cone to the correct gap setting, ensuring the sample fills the entire gap without overflowing.
-
Allow the sample and geometry to reach thermal equilibrium.
-
Apply a controlled shear rate and measure the resulting shear stress to determine the viscosity.
-
Perform measurements across a range of shear rates to confirm Newtonian behavior.
-
Repeat the procedure at different temperatures.
-
Vapor Pressure Measurement
The vapor pressure of this compound at different temperatures can be determined using the static method .
-
Principle: The substance is placed in a thermostatically controlled, evacuated vessel. The pressure exerted by the vapor in equilibrium with the liquid is measured at a given temperature.
-
Apparatus:
-
Thermostatically controlled vacuum-tight vessel (ebulliometer)
-
Pressure transducer
-
Temperature sensor (e.g., platinum resistance thermometer)
-
Vacuum pump
-
Degassing system
-
-
Procedure:
-
Introduce a purified sample of this compound into the vessel.
-
Degas the sample thoroughly to remove any dissolved gases (e.g., by several freeze-pump-thaw cycles).
-
Evacuate the apparatus.
-
Set the desired temperature using the thermostat.
-
Allow the system to reach thermal and phase equilibrium.
-
Record the pressure reading from the transducer.
-
Repeat the measurements at various temperatures.
-
Surface Tension Measurement
The surface tension of liquid this compound can be measured using the pendant drop method .
-
Principle: A drop of the liquid is suspended from the tip of a needle. The shape of the drop is determined by the balance between surface tension and gravity. The surface tension can be calculated by analyzing the profile of the drop.
-
Apparatus:
-
Drop shape analyzer with a high-resolution camera and light source
-
Syringe with a needle of known diameter
-
Thermostatically controlled sample chamber
-
-
Procedure:
-
Fill the syringe with liquid this compound.
-
Form a pendant drop at the tip of the needle within the temperature-controlled chamber.
-
Allow the drop to equilibrate.
-
Capture an image of the drop profile.
-
Use software to analyze the drop shape and calculate the surface tension based on the Young-Laplace equation.
-
Repeat the measurement at different temperatures.
-
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the physical properties of this compound.
References
- 1. cyclopentanone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. This compound | C8H14O | CID 10403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. 2-methylcyclohexanone -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. rheologylab.com [rheologylab.com]
Molecular Mechanics in the Conformational Analysis of Cyclooctanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctanone, a medium-sized cyclic ketone, presents a compelling subject for conformational analysis due to the intricate balance of forces governing its three-dimensional structure.[1][2] As a precursor in the synthesis of various complex cyclic compounds and a structural motif in naturally occurring products, a thorough understanding of its conformational landscape is of significant chemical and pharmaceutical interest.[1] The inherent flexibility of the eight-membered ring gives rise to a multitude of possible conformations, making computational approaches like molecular mechanics essential for elucidating the most stable structures and their relative energies.[1][3] This guide provides a detailed technical overview of the application of molecular mechanics to the conformational analysis of this compound, outlining the key conformers, their energetic relationships, and the experimental techniques employed for validation.
Theoretical Background: Molecular Mechanics
Molecular mechanics is a computational method that models molecules as a collection of atoms interconnected by springs that represent chemical bonds. The potential energy of a given molecular structure is calculated as a function of its atomic coordinates using a "force field." The force field is a set of empirically derived parameters and mathematical functions that describe the energy contributions from various intramolecular interactions, including:
-
Bond Stretching: The energy required to deviate a bond length from its equilibrium value.
-
Angle Bending: The energy associated with the deformation of a bond angle from its natural value.
-
Torsional Strain: The energy arising from the rotation around single bonds, which includes penalties for eclipsed conformations.
-
Van der Waals Interactions: Non-bonded forces (both attractive and repulsive) between atoms that are not directly bonded.
-
Electrostatic Interactions: Coulombic forces between atoms possessing partial charges.
By minimizing this total steric energy, molecular mechanics calculations can predict the most stable conformations of a molecule and their relative energetic ordering. Widely used force fields for such analyses include MM2, MM3, and MM4.[4]
The Conformational Landscape of this compound
Computational investigations, strongly supported by experimental evidence, have pinpointed several low-energy conformers for this compound. The conformational preferences are predominantly dictated by the minimization of repulsive non-bonded transannular interactions.[1][5] The most stable and frequently discussed conformers are the boat-chair (BC) and the twisted boat-chair (TBC) .[1][5]
Key Conformers
-
Boat-Chair (BC): This conformation represents the global energy minimum for this compound.[1][5] It exists as a pair of enantiomers. The precise structure of this lowest-energy boat-chair conformation has been determined, and it is the most abundant form of this compound.[1][5]
-
Twisted Boat-Chair (TBC): This conformer is found to be slightly higher in energy than the boat-chair form.[1][5]
-
Other Conformers: While the boat-chair and twisted boat-chair are the most stable, other conformations are predicted at higher energies. However, their populations are significantly lower under standard conditions.
The following diagram provides a simplified representation of the conformational space of this compound, emphasizing the relationship between the principal conformers.
Caption: A simplified depiction of the relationships between the major conformers of this compound.
Quantitative Data on this compound Conformers
Molecular mechanics calculations yield valuable quantitative data regarding the relative energies and populations of different conformers. The table below summarizes key findings from a study that integrated broadband rotational spectroscopy with quantum-chemistry calculations.[1][5]
| Conformer | Relative Energy (kJ mol⁻¹) | Relative Abundance |
| Boat-Chair (BC) | 0 (Global Minimum) | Dominant |
| Twisted Boat-Chair (TBC) | > 0 | 40:1 (BC:TBC)[1][5] |
| Other Conformers | > Energy of TBC | Very Low |
Note: The relative abundance of the global minimum conformer (boat-chair) to the second most stable conformer (twisted boat-chair) was determined to be approximately 40:1 in supersonic expansion experiments.[1][5]
Experimental Protocols and Validation
The theoretical predictions derived from molecular mechanics calculations are rigorously validated through experimental techniques capable of probing the three-dimensional structure of molecules.
Broadband Rotational Spectroscopy
This powerful technique provides exceptionally precise information about the geometry of molecules in the gas phase, where they are free from the influences of solvents or crystal packing forces.[2]
Methodology:
-
A sample of this compound is vaporized and introduced into a high-vacuum chamber via a supersonic jet expansion. This process cools the molecules to very low rotational and vibrational temperatures, which simplifies the resulting spectrum.
-
The cooled molecules are then irradiated with a broadband microwave pulse, which excites a wide range of rotational transitions simultaneously.
-
The subsequent free induction decay of the molecular emission is recorded in the time domain.
-
A Fourier transform is applied to the time-domain signal to obtain the frequency-domain rotational spectrum.
-
The experimental rotational constants are extracted from this spectrum and compared with the values predicted by quantum-chemistry calculations for various conformers. This comparison allows for the unambiguous identification of the conformers present and the determination of their relative abundances.[1]
The diagram below illustrates a generalized workflow for such an experiment.
Caption: A generalized workflow for the experimental and computational analysis of this compound conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another highly effective technique for investigating the conformation of molecules in solution.[2][6] Through the analysis of chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect experiments), one can obtain information about the average conformation and the dynamics of conformational exchange. For medium-sized rings such as this compound, NMR, often used in conjunction with molecular mechanics calculations, has been instrumental in studying their conformational properties.[2][6]
Conclusion
The conformational analysis of this compound stands as a testament to the powerful synergy between computational molecular mechanics and experimental validation. Molecular mechanics calculations have been pivotal in identifying the key low-energy conformers, most notably the boat-chair and twisted boat-chair forms, and in quantifying their relative stabilities. The primary driving force governing the conformational preference is the minimization of transannular steric strain.[1][2] Experimental methodologies, with broadband rotational spectroscopy at the forefront, have provided unequivocal evidence for the calculated structures and their relative populations in the gas phase. This in-depth understanding of the conformational landscape of this compound is of paramount importance for its utilization in chemical synthesis and for the rational design of novel molecules with specific three-dimensional architectures.
References
- 1. Medium-sized rings: conformational preferences in this compound driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cyclooctane - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Medium-sized rings: conformational preferences in this compound driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crowded Interior: A Technical Guide to Transannular Interactions in the Cyclooctanone Ring
For Immediate Release
A deep understanding of the subtle intramolecular forces that govern molecular shape is paramount for innovation in fields ranging from materials science to pharmacology. This technical guide offers an in-depth exploration of transannular interactions within the cyclooctanone ring, a key structural motif in many natural products and synthetic compounds. For researchers, scientists, and drug development professionals, this document provides a core understanding of the conformational behavior, energetic landscapes, and spectroscopic signatures that arise from these unique through-space interactions.
Introduction: The Challenge of Medium-Sized Rings
Medium-sized rings, comprising eight to eleven atoms, present a unique conformational challenge. Unlike smaller rings, they are not dominated by angle strain, and unlike larger rings, they lack the flexibility to easily avoid unfavorable steric clashes.[1][2] This leads to significant "transannular strain," which arises from repulsive interactions between non-bonded atoms positioned across the ring.[3][4] In this compound, these interactions are the primary drivers of its conformational preferences, profoundly influencing its reactivity and chemical behavior.[3][5] Understanding and predicting these interactions is crucial for the rational design of molecules with specific three-dimensional structures and biological activities.
Conformational Landscape of this compound
This compound is conformationally complex, existing as a dynamic equilibrium of several low-energy forms.[6][7] The dominant conformation is the boat-chair (BC) , which exists in a 40:1 abundance over the next most stable conformer, a twisted boat-chair.[3][5] Another boat-chair conformation also contributes to the overall landscape.[3] The prevalence of the global minimum boat-chair form is a direct consequence of the ring adopting a shape that minimizes the repulsive non-bonded transannular interactions.[3][5]
The presence of the carbonyl group introduces additional complexity, leading to conformations that can be broadly classified as "O-inside" and "O-outside," which are of similar free energy. This equilibrium between multiple conformers is a defining characteristic of the this compound system.
Figure 1: Conformational equilibrium of this compound.
Spectroscopic and Structural Evidence
The direct consequences of transannular interactions are observable through various analytical techniques. These methods provide both qualitative and quantitative data on the proximity of atoms across the this compound ring.
Infrared (IR) Spectroscopy
A key diagnostic feature in the IR spectrum of this compound is the frequency of the carbonyl (C=O) stretch. For 7- to 10-membered rings, this absorption occurs at a lower frequency (1701-1702 cm⁻¹) compared to typical open-chain ketones or six-membered rings (1709-1714 cm⁻¹). This shift is attributed to an expansion of the C-C(O)-C bond angle as the ring contorts to alleviate transannular strain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR spectroscopy is a powerful tool for studying the conformational equilibria in this compound and its derivatives.[8] Temperature-dependent changes in chemical shifts and coupling constants can provide thermodynamic and kinetic data about the interconversion between different conformers. The through-space nature of transannular interactions can also lead to unusual chemical shifts for protons that are forced into close proximity.
X-ray Crystallography
X-ray diffraction studies on crystalline this compound derivatives provide definitive, direct proof of its three-dimensional structure.[4][8] This technique allows for the precise measurement of non-bonded interatomic distances, offering a quantitative measure of the severity of transannular contacts. While crystallography provides a static picture of the solid state, it validates the conformations predicted by computational and spectroscopic methods.[4]
Quantitative Data Summary
The following tables summarize key quantitative data derived from experimental and computational studies on this compound, illustrating the physical manifestations of transannular interactions.
| Spectroscopic Data | Observed Value | Significance |
| IR Carbonyl Stretch (C=O) | 1701-1702 cm⁻¹ (in CCl₄) | Lowered frequency suggests an expanded C-C(O)-C bond angle to relieve transannular strain. |
| Relative Abundance (Global Min. vs. TBC) | 40 : 1 | Highlights the strong preference for the boat-chair conformation that minimizes repulsive interactions.[3][5] |
| Computational & Structural Data (Boat-Chair Conformation) | Value Range / Description | Significance |
| Non-bonded H···H distances | Multiple close contacts | Key source of transannular strain, driving the ring to adopt its preferred conformation.[3] |
| Bond Angles (C-C-C) | ~111-115° | Angles are expanded from the ideal tetrahedral angle to accommodate ring strain.[3] |
| Dihedral Angles | Varied, with some eclipsing interactions | Torsional strain (Pitzer strain) contributes to the overall energy of the molecule.[4] |
Experimental and Computational Protocols
The characterization of transannular interactions in this compound relies on a combination of experimental and computational techniques.
Broadband Rotational Spectroscopy
This gas-phase technique provides highly accurate rotational constants that can be used to unambiguously identify different conformers.
Methodology:
-
Sample Introduction: this compound is heated and seeded into a carrier gas (e.g., Neon, Argon).
-
Supersonic Expansion: The gas mixture is expanded into a high-vacuum chamber, cooling the molecules to a near-zero rotational and vibrational temperature. This "freezes" the different conformers.
-
Microwave Irradiation: The molecular jet is irradiated with a broadband chirped-pulse of microwave radiation.
-
Signal Detection: The free induction decay (FID) of the polarized molecules is recorded in the time domain.
-
Data Analysis: A Fourier transform of the FID yields the rotational spectrum. The experimental rotational constants are then compared with those predicted from quantum-chemical calculations to identify the specific conformers present and their relative abundances.[3][5]
Density Functional Theory (DFT) Calculations
Computational chemistry is essential for mapping the potential energy surface and predicting the structures and relative energies of the various conformers.
Figure 2: Workflow for computational analysis of this compound.
Methodology:
-
Conformational Search: An initial broad search for low-energy structures is performed using methods like molecular mechanics.
-
Geometry Optimization: The promising candidates are then subjected to high-level DFT calculations (e.g., using the B3LYP functional with dispersion corrections like D3BJ and a suitable basis set such as 6-311++G(d,p)) to find their minimum energy structures.[9]
-
Vibrational Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).
-
Property Calculation: Single-point energy calculations and the prediction of rotational constants are performed for comparison with experimental results.[5][10]
Implications for Reactivity and Drug Design
Transannular interactions are not merely steric hindrances; they can actively participate in and facilitate chemical reactions.
Transannular Hydride Shifts
A classic example of this participation is the transannular hydride shift. In certain reactions, a hydride ion (H⁻) can be transferred from one carbon atom to a carbocation center across the ring. This process is geometrically favored in medium-sized rings where the C-H bond is forced into close proximity with the reactive center on the opposite side of the ring. Such intramolecular processes are significant in the synthesis of natural products.[4]
Figure 3: Logical pathway of a transannular 1,5-hydride shift.
Drug Development
The distinct and relatively rigid three-dimensional shapes adopted by this compound-containing molecules are of great interest in drug design. By understanding and controlling the transannular interactions, medicinal chemists can design molecules that present specific pharmacophores in a well-defined spatial orientation. This pre-organization can lead to higher binding affinity and selectivity for biological targets. Furthermore, the prediction of strong transannular interactions can inform synthetic priorities, guiding the development of novel bioactive compounds.[11]
Conclusion
The this compound ring is a model system for understanding the complex interplay of forces within medium-sized carbocycles. The minimization of repulsive transannular interactions is the dominant factor dictating its conformational preferences, leading to a primary boat-chair structure. This guide has detailed the spectroscopic, crystallographic, and computational evidence that underpins our current understanding. For scientists in synthetic chemistry and drug development, a firm grasp of these principles is essential for exploiting the unique chemical and steric properties of the this compound scaffold to create novel, functional molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prelog strain - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 5. Medium-sized rings: conformational preferences in this compound driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooctane - Wikipedia [en.wikipedia.org]
- 8. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Boat-Chair Conformation of Cyclooctanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational landscape of cyclooctanone, with a particular focus on its most stable boat-chair conformation. This compound, a key eight-membered carbocycle, serves as a fundamental model for understanding the intricate interplay of steric and electronic effects in medium-sized ring systems. A thorough grasp of its conformational preferences is crucial for predicting reactivity, designing novel catalysts, and developing pharmaceuticals where such cyclic moieties are prevalent.
Conformational Landscape of this compound
This compound predominantly exists in a boat-chair (BC) conformation, which represents the global energy minimum on its potential energy surface.[1][2] Experimental and computational studies have identified three low-energy conformers: two distinct boat-chair forms and one twisted boat-chair (TBC) conformation.[1][2] The conformational preference is primarily dictated by the minimization of repulsive non-bonded transannular interactions, which are significant in medium-sized rings.[1][2]
The most stable conformer, often denoted as BC-3 (where the carbonyl group is at the third position of the boat-chair framework), is significantly more populated at room temperature. The relative abundance of this global minimum boat-chair conformer to the second most stable conformer, a twisted boat-chair, has been determined to be approximately 40:1.[1][2]
Quantitative Conformational Data
The following table summarizes the key quantitative data for the identified low-energy conformers of this compound, derived from a combination of broadband rotational spectroscopy and quantum-chemical calculations.
| Conformer | Point Group | Relative Energy (kJ/mol) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
| Boat-Chair (BC-3) | C₁ | 0.0 | 1910(5) | 1680(30) | 1100(100) |
| Twisted Boat-Chair (TBC) | C₂ | 9.4 | - | - | - |
| Boat-Chair (BC-1) | Cₛ | >9.4 | - | - | - |
Note: Rotational constants are experimentally determined for the most stable BC-3 conformer.[1] Relative energies are derived from computational studies.[1][2] The second Boat-Chair conformer (BC-1) is higher in energy than the TBC conformer.
Experimental Protocols
The characterization of this compound's conformational landscape relies on a synergistic approach combining spectroscopic techniques and computational modeling.
Broadband Rotational Spectroscopy
Broadband rotational spectroscopy is a high-resolution technique that provides unambiguous structural information on molecules in the gas phase, free from solvent or crystal packing effects.
Methodology:
-
Sample Preparation: A dilute mixture of this compound (typically <1%) is prepared in a carrier gas, such as neon or argon.
-
Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to rotational temperatures of a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy levels.
-
Microwave Irradiation: The cooled molecular beam is irradiated with a chirped microwave pulse, typically spanning several GHz. This pulse excites all rotational transitions within its frequency range.
-
Signal Detection: The subsequent free induction decay (FID) of the polarized molecules is detected by a sensitive antenna.
-
Data Analysis: The FID is Fourier-transformed to yield the frequency-domain rotational spectrum. The precise frequencies of the rotational transitions are then fitted to a Hamiltonian model to determine the rotational constants (A, B, C) for each conformer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the averaged structure of this compound in solution.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
¹H and ¹³C Spectra Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} NMR spectra are acquired. Due to the conformational flexibility and the presence of multiple conformers, the spectra often exhibit broad or complex multiplets at room temperature.
-
Low-Temperature NMR: To slow down the rate of conformational interconversion, NMR spectra are recorded at low temperatures. This can lead to the "freezing out" of individual conformers, allowing for the observation of distinct sets of signals for each.
-
2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to aid in the assignment of proton and carbon signals for each conformer.
-
Data Analysis: The chemical shifts and coupling constants for each conformer provide valuable information about its geometry. The relative populations of the conformers can be estimated from the integration of their respective signals at low temperatures.
X-ray Crystallography
X-ray crystallography provides the precise solid-state structure of a molecule. While obtaining a single crystal of this compound itself can be challenging due to its low melting point, derivatives are often studied.
Methodology:
-
Crystal Growth: Single crystals of a suitable this compound derivative are grown, often by slow evaporation of a solvent or by cooling a saturated solution.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct or Patterson methods and refined to obtain the precise atomic coordinates, bond lengths, bond angles, and torsion angles.
Visualizations
Conformational Interconversion Pathway
The following diagram illustrates the simplified potential energy surface for the interconversion between the low-energy conformers of this compound.
Caption: Energy profile for this compound conformers.
Experimental and Computational Workflow
The diagram below outlines the integrated workflow for the comprehensive conformational analysis of this compound.
Caption: Workflow for conformational analysis.
References
An In-depth Technical Guide on the Basic Reactivity of the Carbonyl Group in Cyclooctanone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctanone, a medium-sized cyclic ketone, presents a unique reactivity profile at its carbonyl group that is distinct from smaller, more common cyclic ketones like cyclohexanone. Its reactivity is governed by a complex interplay of electronic effects, steric hindrance, and notable conformational factors inherent to eight-membered rings, specifically I-strain and transannular strain. This guide provides a detailed examination of these principles, supported by comparative quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in chemical research and development.
Core Principles of Carbonyl Reactivity in this compound
The reactivity of the carbonyl group (C=O) is fundamentally dictated by the electrophilicity of the carbonyl carbon and the stability of the transition state during nucleophilic attack.[1] In this compound, this is modulated by several key factors:
-
Electronic Effects: Like all ketones, the carbonyl group in this compound is polarized, with the carbon atom bearing a partial positive charge (δ+) and the oxygen a partial negative charge (δ-). This makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles.[2]
-
I-Strain (Internal Strain): This refers to the change in ring strain when the hybridization of a ring atom changes. During nucleophilic addition to this compound, the carbonyl carbon transitions from sp² (trigonal planar, ideal angle 120°) to sp³ (tetrahedral, ideal angle 109.5°). For medium-sized rings (8-12 members), which are already strained due to non-ideal bond angles and torsional strain, moving from a more open sp² center to a more crowded sp³ center increases the overall ring strain. This increase in I-strain makes the transition state less favorable, thus decreasing the reactivity of this compound compared to less strained rings like cyclohexane.[3]
-
Transannular Strain: This is a significant factor in medium-sized rings and results from repulsive van der Waals interactions between non-bonded atoms across the ring.[4][5][6] The boat-chair conformation of this compound forces hydrogen atoms on opposite sides of the ring into close proximity, creating steric hindrance that can impede the approach of a nucleophile to either face of the carbonyl group.[7] This steric crowding contributes to the reduced reactivity of this compound.
The logical relationship between these factors is visualized below.
Caption: Factors influencing the carbonyl reactivity of this compound.
Quantitative Analysis of Reactivity
To contextualize the reactivity of this compound, it is instructive to compare it with other cyclic ketones. The following tables summarize key quantitative data from the literature.
Table 1: Relative Rates of Reduction with Sodium Borohydride (NaBH₄)
The reduction of a ketone by a hydride source like NaBH₄ is a classic nucleophilic addition reaction. The reaction rate is highly sensitive to steric and strain effects.
| Ketone | Relative Rate (Cyclohexanone = 1.00) | Reference |
| Cyclobutanone (B123998) | ~14.0 | [3] |
| Cyclopentanone | 0.22 | |
| Cyclohexanone | 1.00 | |
| Cycloheptanone | 0.40 | |
| This compound | ~0.004 | [3] |
Data Interpretation: The exceptionally slow rate of reduction for this compound highlights the severe steric hindrance and increase in I-strain upon forming the tetrahedral intermediate.[3] In contrast, the rapid reduction of cyclobutanone is driven by the relief of significant angle strain.
Table 2: Equilibrium Constants for Cyanohydrin Formation
The formation of a cyanohydrin is a reversible nucleophilic addition.[8][9] The position of the equilibrium reflects the thermodynamic stability of the tetrahedral adduct compared to the starting ketone.
| Ketone | Equilibrium Constant (K_eq) | Reference |
| Cyclopentanone | 19 | |
| Cyclohexanone | 1.1 | |
| Cycloheptanone | 11 | |
| This compound | 0.18 |
Data Interpretation: The low equilibrium constant for this compound indicates that the cyanohydrin adduct is thermodynamically disfavored. This is consistent with the principle that the formation of an sp³ center introduces unfavorable strain (I-strain and transannular interactions) into the eight-membered ring.
Key Reaction Classes and Mechanisms
Nucleophilic Addition
This is the quintessential reaction of the carbonyl group. A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.
Caption: General mechanism for nucleophilic addition to this compound.
Common nucleophiles include hydride reagents (NaBH₄, LiAlH₄), organometallic reagents (Grignard, organolithiums), and cyanide (KCN).[3][10] As the quantitative data shows, these reactions are generally slower and less favorable for this compound than for smaller rings.
Enolate Formation and Reactivity
The α-hydrogens (hydrogens on the carbons adjacent to the carbonyl) of ketones are acidic due to the resonance stabilization of the resulting conjugate base, the enolate.[11][12][13] The pKa of the α-protons in a typical ketone is around 19-21.[12]
Caption: Formation and subsequent alkylation of a this compound enolate.
Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation.[14] The resulting enolate is a powerful carbon nucleophile and can react with a variety of electrophiles (e.g., alkyl halides, aldehydes) at the α-carbon.
Experimental Protocols
Protocol 1: Grignard Addition of Phenylmagnesium Bromide to this compound
This protocol details a representative nucleophilic addition to form 1-phenylcyclooctan-1-ol.
Materials:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert gas manifold
-
Ice-water bath
-
Separatory funnel
Workflow Diagram:
Caption: Experimental workflow for the Grignard reaction with this compound.
Procedure:
-
Assemble the flame-dried three-neck flask with a stirrer, condenser, and dropping funnel under a positive pressure of argon.
-
Charge the flask with this compound and anhydrous diethyl ether.
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Add the phenylmagnesium bromide solution dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional two hours.
-
Cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the pure 1-phenylcyclooctan-1-ol.
Conclusion
The carbonyl group in this compound exhibits attenuated reactivity towards nucleophilic addition compared to smaller, strain-free cyclic ketones. This phenomenon is a direct consequence of the unique conformational constraints of the eight-membered ring, namely the increase in I-strain upon rehybridization and the steric shielding caused by transannular interactions. However, the α-protons remain sufficiently acidic for effective enolate formation, providing a reliable pathway for functionalization at the α-position. A thorough understanding of these governing principles is critical for researchers and drug development professionals when designing synthetic routes involving this and other medium-ring scaffolds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistryschool.net [chemistryschool.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. 10.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.rsc.org [books.rsc.org]
- 11. 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II [kpu.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ch18: Acidity of alpha hydrogens [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of Cyclooctanone in Common Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctanone, a cyclic ketone with the chemical formula C₈H₁₄O, is a versatile intermediate and building block in organic synthesis. Its utility in various chemical transformations necessitates a thorough understanding of its solubility characteristics in common organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molar Mass | 126.20 g/mol | [2] |
| Appearance | Colorless to white crystalline low melting solid | [1] |
| Melting Point | 32-41 °C | [1] |
| Boiling Point | 195-197 °C | [1] |
| Density | 0.958 g/mL at 25 °C | [1] |
Solubility of this compound
This compound exhibits a range of solubilities in various organic solvents, a critical consideration for its application in synthesis, purification, and formulation.
Qualitative Solubility
This compound is generally soluble in a variety of common organic solvents. This is attributed to its molecular structure, which includes a polar carbonyl group and a nonpolar eight-carbon ring, allowing for favorable interactions with both polar and nonpolar solvents.
| Solvent | Qualitative Solubility |
| Acetone | Soluble[1][3] |
| Methanol | Soluble[1][3] |
| Ethanol | Soluble[1] |
| Chloroform | Soluble[1][3] |
| Benzene | Soluble[1][3] |
Quantitative Solubility in Water
While the focus of this guide is on organic solvents, the solubility of this compound in water provides a useful reference point for its relative hydrophilicity.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 15[1][3] |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the static equilibrium method. This method is widely applicable and can be adapted for various solvent systems.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the final weight of the volumetric flask containing the filtrate.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.
-
Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample solution into the chromatograph and determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original undiluted saturated solution based on the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Signaling Pathway Analogy for Dissolution
While not a biological signaling pathway, the process of dissolution can be conceptually illustrated as a series of interactions leading to a final state (a solution). This diagram provides a visual analogy.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in common organic solvents. While precise quantitative data remains to be extensively published, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers, scientists, and drug development professionals. The outlined methodologies and workflows can be employed to generate specific, quantitative solubility data tailored to individual research and development needs.
References
Methodological & Application
Synthesis of Cyclooctanone from Cyclooctene via Wacker-Tsuji Oxidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of cyclooctanone, a valuable intermediate in organic synthesis, through the direct oxidation of cyclooctene (B146475). The featured method is the Wacker-Tsuji oxidation, a robust palladium-catalyzed reaction that efficiently converts alkenes to ketones. This protocol offers a direct route to this compound, avoiding the need for a two-step process involving hydration and subsequent oxidation. The information presented herein is intended to guide researchers in the successful implementation of this synthetic transformation.
Introduction
This compound is a key building block in the synthesis of various complex organic molecules, including pharmaceuticals and fragrances. Its preparation from readily available cyclooctene is a topic of significant interest. While several methods exist for the oxidation of alkenes, the Wacker-Tsuji oxidation stands out for its catalytic nature and direct conversion of the olefinic double bond to a carbonyl group. This process typically utilizes a palladium(II) catalyst, a copper(II) co-catalyst, and molecular oxygen as the terminal oxidant. This document outlines the protocol for this transformation, providing the necessary details for its application in a laboratory setting.
Reaction Principle: The Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation of cyclooctene to this compound proceeds via a catalytic cycle involving palladium and copper species. The key steps include the nucleophilic attack of water on a palladium-coordinated cyclooctene, followed by a series of transformations that result in the formation of this compound and the reduction of palladium(II) to palladium(0). The copper co-catalyst, in the presence of oxygen, serves to re-oxidize the palladium(0) back to its active palladium(II) state, thus regenerating the catalyst for subsequent cycles.
Experimental Protocols
Protocol 1: Wacker-Tsuji Oxidation of Cyclooctene to this compound
This protocol is adapted from established procedures for the Wacker oxidation of cyclic alkenes.
Materials:
-
Cyclooctene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Oxygen (balloon or cylinder)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Catalyst Preparation: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an oxygen inlet (e.g., a balloon filled with oxygen), add palladium(II) chloride (PdCl₂, 0.1 equivalents) and copper(I) chloride (CuCl, 1.0 equivalent).
-
Solvent Addition: To the flask, add a 7:1 mixture of anhydrous N,N-dimethylformamide (DMF) and deionized water. The total solvent volume should be sufficient to ensure effective stirring.
-
Oxygenation: Securely stopper the flask and purge with oxygen. Maintain a positive pressure of oxygen using an oxygen-filled balloon. Stir the mixture vigorously at room temperature for approximately 30-60 minutes to allow for the oxidation of Cu(I) to Cu(II) and the dissolution of the catalysts. The solution should turn a deep green or brown color.
-
Substrate Addition: Slowly add cyclooctene (1.0 equivalent) to the reaction mixture via a dropping funnel over a period of 15-20 minutes.
-
Reaction: Heat the reaction mixture to 60-70°C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash successively with water and saturated brine to remove residual DMF and copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the Wacker-Tsuji oxidation of cyclic alkenes, based on literature data for analogous substrates like cyclopentene.[1]
| Parameter | Value |
| Substrate | Cyclooctene |
| Catalyst | Palladium(II) chloride (PdCl₂) |
| Co-catalyst | Copper(I) chloride (CuCl) |
| Oxidant | Oxygen (1 atm) |
| Solvent | DMF:H₂O (7:1) |
| Temperature | 60-70°C |
| Reaction Time | 6-12 hours |
| Expected Conversion | >90% |
| Expected Selectivity | >70% |
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Catalytic Cycle of the Wacker-Tsuji Oxidation
Caption: The Wacker-Tsuji catalytic cycle.
Safety Precautions
-
Palladium and copper salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled in a well-ventilated fume hood.
-
Oxygen is a strong oxidizer; ensure that no flammable materials are in close proximity to the reaction setup.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The Wacker-Tsuji oxidation provides an effective and direct method for the synthesis of this compound from cyclooctene. The protocol outlined in this document, along with the provided data and visualizations, serves as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful adherence to the experimental procedure and safety precautions is essential for achieving optimal results.
References
Application Notes and Protocols: Baeyer-Villiger Oxidation of Cyclooctanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Baeyer-Villiger (BV) oxidation is a cornerstone reaction in organic synthesis, enabling the conversion of ketones into esters, and more specifically, cyclic ketones into lactones.[1][2][3] First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group and the insertion of an oxygen atom.[1][3][4] The transformation of cyclooctanone to 9-nonanolide (the corresponding nine-membered lactone) is of significant interest as lactones are crucial structural motifs in many natural products, pharmaceuticals, and polymers.[5][6]
This document provides a detailed overview of the reaction mechanism, various catalytic systems, and comprehensive experimental protocols for the Baeyer-Villiger oxidation of this compound.
Reaction Mechanism
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving a peroxyacid oxidant. The key steps are as follows:
-
Protonation of the Carbonyl: The carbonyl oxygen of this compound is first protonated by the peroxyacid, which increases the electrophilicity of the carbonyl carbon.[1][7]
-
Nucleophilic Attack: The peroxyacid then acts as a nucleophile and attacks the activated carbonyl carbon.[7][8]
-
Formation of the Criegee Intermediate: This attack forms a tetrahedral intermediate, commonly known as the Criegee intermediate.[1][9]
-
Rearrangement: In a concerted, rate-determining step, an alkyl group migrates from the carbon to the adjacent oxygen of the peroxide bond, simultaneously displacing a carboxylate anion as a leaving group.[1][7] For symmetrical ketones like this compound, either adjacent methylene (B1212753) group can migrate. The migrating group retains its stereochemistry throughout this process.[8][10]
-
Deprotonation: The resulting protonated lactone is then deprotonated to yield the final lactone product, 9-nonanolide.[1]
Catalytic Systems for Baeyer-Villiger Oxidation
While classic BV oxidations use stoichiometric amounts of potent peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), modern methods focus on catalytic systems that utilize greener, safer oxidants such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂).[5][6][11]
These are traditional and highly effective reagents. The reactivity order is generally correlated with the acidity of the corresponding carboxylic acid leaving group.[3][9]
-
Common Reagents: Trifluoroperacetic acid (TFPAA), meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid.[3]
-
Advantages: High yields, predictable reactivity.
-
Disadvantages: Potential for explosion (especially concentrated forms), waste generation, and high cost.[6]
Lewis and Brønsted acids are used to activate the ketone or a milder oxidant like H₂O₂.[5] This approach makes the process more atom-economical and environmentally friendly.
-
Lewis Acid Catalysts: Tin-containing zeolites (e.g., Sn-beta) have shown high selectivity for lactones using H₂O₂.[5][11] Other effective metal catalysts include complexes of platinum, copper (e.g., Cu(OTf)₂), and iron.[6][11][12][13]
-
Mechanism: The Lewis acid activates the carbonyl group, making it more susceptible to attack by H₂O₂.[5]
Enzymes offer a green and highly selective alternative for BV oxidations.
-
Baeyer-Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes use molecular oxygen and a cofactor (NAD(P)H) to perform the oxidation with exceptional chemo-, regio-, and enantioselectivity.[1][14]
-
Chemo-enzymatic Systems: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used to generate a peroxyacid in situ from a carboxylic acid and hydrogen peroxide, which then performs the BV oxidation.[15]
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 3. PERACID OXIDATION: BAEYER – VILLIGER OXIDATION/REARRANGEMENT – OXIDATION OF CARBONYL COMPOUNDS – My chemistry blog [mychemblog.com]
- 4. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic and Stoichiometric Baeyer–Villiger Oxidation Mediated by Nonheme Peroxo-Diiron(III), Acylperoxo, and Iodosylbenzene Iron(III) Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Transition Metal Catalysis in the Baeyer-Villiger Oxidation of Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Intramolecular Aldol Condensation of Cyclooctanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular aldol (B89426) condensation is a powerful ring-forming reaction in organic synthesis that allows for the construction of complex cyclic and bicyclic systems from acyclic or larger cyclic precursors. When applied to derivatives of cyclooctanone, this reaction provides a strategic pathway to synthesize bicyclic compounds, such as bicyclo[5.3.1]undecanes and bicyclo[4.2.1]nonanes, which are core structures in various natural products and pharmacologically active molecules. This document provides detailed application notes and experimental protocols for conducting intramolecular aldol condensation reactions on substituted this compound derivatives.
The reaction proceeds via the formation of an enolate under basic or acidic conditions, which then attacks a carbonyl group within the same molecule. The regioselectivity of the cyclization is primarily governed by the thermodynamic stability of the resulting bicyclic system, with the formation of five- and six-membered rings being particularly favored.
Key Applications
-
Natural Product Synthesis: Construction of core bicyclic skeletons of natural products.
-
Drug Discovery: Synthesis of novel scaffolds for the development of therapeutic agents.
-
Medicinal Chemistry: Elaboration of complex molecules with potential biological activity.
Reaction Mechanism and Regioselectivity
The intramolecular aldol condensation of a this compound derivative, such as a 1,4- or 1,5-diketone, can theoretically lead to different bicyclic products depending on which enolate is formed and which carbonyl group is attacked. The general mechanism involves three key steps: enolate formation, intramolecular cyclization (aldol addition), and dehydration (condensation).
For instance, the intramolecular aldol condensation of a generic 1,5-diketone substituted on a cyclooctane (B165968) ring can proceed via two main pathways to form either a six-membered or a seven-membered ring fused to the original eight-membered ring. However, the formation of thermodynamically more stable five- and six-membered rings is generally preferred.
General Reaction Scheme
Caption: General workflow of an intramolecular aldol condensation reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the intramolecular aldol condensation of a model this compound derivative.
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation
This protocol describes a general procedure for the base-catalyzed cyclization of a this compound derivative bearing a ketone or aldehyde side chain.
Materials:
-
Substituted this compound derivative (e.g., 2-(3-oxobutyl)this compound)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) or Methanol
-
Water
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted this compound derivative (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Addition of Base: While stirring at room temperature, add an aqueous solution of sodium hydroxide (1.1 eq) dropwise to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid (1 M HCl).
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure bicyclic enone.
Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation
This protocol outlines a general procedure for the acid-catalyzed cyclization.
Materials:
-
Substituted this compound derivative
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Glacial acetic acid or Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard workup and purification materials as in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted this compound derivative (1.0 eq) in glacial acetic acid or toluene.
-
Addition of Acid: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC.
-
Workup: Cool the reaction mixture and carefully pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction, Washing, Drying, and Purification: Follow steps 5-8 as described in Protocol 1.
Data Presentation
The regioselectivity and yield of the intramolecular aldol condensation of this compound derivatives are highly dependent on the substitution pattern and reaction conditions. Below is a summary of expected outcomes for the cyclization of a hypothetical 1,5-diketone derivative of this compound.
| Entry | Substrate | Base/Acid | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 2-(3-oxobutyl)this compound | NaOH | Ethanol | 80 | 4 | Bicyclo[5.3.1]undecenone | 75 |
| 2 | 2-(3-oxobutyl)this compound | KOH | Methanol | 65 | 6 | Bicyclo[5.3.1]undecenone | 72 |
| 3 | 2-(2-formylethyl)this compound | LDA | THF | -78 to RT | 2 | Bicyclo[4.2.1]nonenone | 68 |
| 4 | 2-(3-oxobutyl)this compound | p-TsOH | Toluene | 110 | 3 | Bicyclo[5.3.1]undecenone | 65 |
Visualization of Reaction Pathways
Reaction Mechanism of Base-Catalyzed Intramolecular Aldol Condensation
Caption: Mechanism of base-catalyzed intramolecular aldol condensation.
Experimental Workflow
Caption: A typical experimental workflow for intramolecular aldol condensation.
Conclusion
The intramolecular aldol condensation of this compound derivatives is a valuable synthetic tool for accessing complex bicyclic structures. Careful consideration of the substrate and reaction conditions is crucial for achieving high yields and the desired regioselectivity. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug development to effectively utilize this powerful transformation.
Application Notes and Protocols: Cyclooctanone in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctanone, a readily available and versatile eight-membered cyclic ketone, serves as a valuable building block in the intricate art of natural product total synthesis. Its unique conformational flexibility and reactivity allow for its application in a variety of synthetic strategies, including ring expansions, transannular reactions, and cycloadditions, to construct complex molecular architectures. This document provides detailed application notes and protocols on the use of this compound in the total synthesis of a representative natural product, (+/-)-asteriscanolide, a sesquiterpenoid lactone with a unique bicyclo[6.3.0]undecane skeleton.
Core Application: Total Synthesis of (+/-)-Asteriscanolide
The total synthesis of (+/-)-asteriscanolide, as reported by Krafft and coworkers, showcases the strategic utility of a this compound-derived precursor to establish a key stereocenter and construct the challenging eight-membered ring of the natural product. The synthesis employs an intermolecular Pauson-Khand cycloaddition and a ring-closing metathesis as pivotal transformations.[1]
Synthetic Strategy Overview
The retrosynthetic analysis for (+/-)-asteriscanolide reveals that the key bicyclo[6.3.0]undecane core can be constructed from a functionalized cyclooctene (B146475) precursor. This precursor, in turn, is derived from a chiral this compound derivative, highlighting the importance of the eight-membered ring starting material in setting a crucial stereocenter early in the synthetic sequence.
A schematic of the Ring-Closing Metathesis (RCM) procedure.
Conclusion
The total synthesis of (+/-)-asteriscanolide provides a compelling example of the strategic importance of this compound as a starting material in natural product synthesis. By leveraging the inherent structural features of the eight-membered ring, a key stereocenter can be installed with high selectivity, and subsequent transformations, such as ring-closing metathesis, can be employed to construct complex bicyclic systems. The protocols detailed herein offer a practical guide for researchers seeking to utilize this compound and its derivatives in their own synthetic endeavors. The versatility of this compound continues to make it a valuable tool for the efficient and elegant construction of a diverse array of natural products.
References
Application Notes and Protocols: Cyclooctanone as a Key Precursor for the Pharmaceutical Intermediate Blonanserin
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the synthesis of blonanserin (B195606), an atypical antipsychotic agent, utilizing cyclooctanone as a primary precursor. This document outlines the multi-step synthesis, including detailed experimental protocols for each key transformation. Quantitative data is summarized in structured tables for clarity, and reaction workflows are visualized using diagrams to facilitate comprehension and replication by researchers in pharmaceutical development.
Introduction
Blonanserin is a second-generation atypical antipsychotic agent that exhibits high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] Its unique eight-membered ring structure, derived from this compound, is a key feature of its pharmacological profile. The synthesis of blonanserin from this compound is a well-established route, involving a three-step process that is amenable to scale-up for industrial production.[1][2] This document provides detailed methodologies for the synthesis of blonanserin, highlighting the critical role of this compound as a starting material.
Synthetic Pathway Overview
The synthesis of blonanserin from this compound proceeds through three main chemical transformations:
-
Condensation: A condensation reaction between this compound and 4-fluorobenzoylacetonitrile (B105857) to form the key intermediate, 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one.
-
Chlorination: Conversion of the pyridone intermediate to the corresponding 2-chloro derivative, 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.
-
Nucleophilic Substitution: Reaction of the chloro-intermediate with N-ethylpiperazine to yield the final product, blonanserin.
The overall synthetic workflow is depicted below:
Experimental Protocols
Step 1: Synthesis of 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one
This step involves the condensation of this compound with 4-fluorobenzoylacetonitrile in the presence of a strong acid catalyst.
Table 1: Reagents and Reaction Conditions for Condensation
| Reagent/Parameter | Quantity | Molar Ratio |
| This compound | 1000 g | 1.0 |
| p-Fluorobenzoylacetonitrile | 1500 g | ~0.8 |
| Polyphosphoric Acid | 15 kg | - |
| Phosphoric Acid | 6750 g | - |
| Temperature | 105-110 °C | - |
| Reaction Time | ~4 hours | - |
Protocol:
-
To a suitable reactor, add polyphosphoric acid (15 kg) and phosphoric acid (6750 g).
-
Initiate stirring and heat the mixture to 55-60°C.
-
Add p-fluorobenzoylacetonitrile (1500 g) in batches, maintaining the temperature. Continue stirring for 10 minutes.
-
Add this compound (667 g) in batches and maintain the temperature for 30 minutes.
-
Increase the temperature to 105-110°C and monitor the reaction.
-
After 2.5 hours, add an additional portion of this compound (167.5 g).
-
Continue the reaction for another 1.5 hours and add a final portion of this compound (167.5 g).
-
Once the reaction is complete (monitored by a suitable analytical technique), cool the mixture to 80-90°C.
-
Slowly add 13.5 L of an appropriate solvent (e.g., DMF or ethyl acetate) dropwise.
-
Pour the reaction mixture into 300 L of water and stir.
-
After 30 minutes, add 1 L of petroleum ether to precipitate the product.
-
Stir for an additional hour, then filter the solid.
-
Wash the filter cake with petroleum ether and dry to obtain the crude product.
-
The crude solid can be purified by recrystallization from isopropanol (B130326) to yield a yellow solid.[2]
Step 2: Synthesis of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
This step involves the chlorination of the pyridone intermediate using a suitable chlorinating agent.
Table 2: Reagents and Reaction Conditions for Chlorination
| Reagent/Parameter | Quantity | Molar Ratio |
| 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one | 120 g | 1.0 |
| Phenylphosphonic dichloride | 187 mL | ~2.0 |
| Temperature | 150 °C | - |
| Reaction Time | 4 hours | - |
Protocol:
-
In a sealed tube, combine 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one (120 g) and phenylphosphonic dichloride (187 mL).
-
Heat the mixture to 150°C for 4 hours.
-
After the reaction is complete, cool the mixture and pour it into a 2 L mixture of ice and water.
-
Adjust the pH to 9 with ammonia (B1221849) water while stirring vigorously for 3-6 hours to precipitate a solid.
-
Filter the solid and recrystallize from ethanol (B145695) (1.8 L) to obtain white, needle-like crystals of the product. An approximate yield of 87.2% can be expected.
Step 3: Synthesis of Blonanserin
The final step is a nucleophilic substitution reaction between the chloro-intermediate and N-ethylpiperazine.
Table 3: Reagents and Reaction Conditions for Nucleophilic Substitution
| Reagent/Parameter | Quantity | Molar Ratio |
| 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | (Starting amount from previous step) | 1.0 |
| N-ethylpiperazine | (Excess) | - |
| Potassium Iodide (KI) | (Catalytic amount) | - |
| Temperature | 170 °C | - |
| Reaction Time | 14 hours | - |
Protocol:
-
Combine the 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, N-ethylpiperazine, and a catalytic amount of potassium iodide in a reaction vessel.
-
Heat the mixture to 170°C and stir for 14 hours.
-
After the reaction is complete, cool the mixture to 20-30°C.
-
Add a 5:1 mixture of ethyl acetate (B1210297) and water and separate the layers.
-
Wash the organic layer until neutral.
-
Extract the organic layer with hydrochloric acid.
-
Adjust the pH of the acidic aqueous layer to 8.8-9 and extract with ethyl acetate.
-
Combine the ethyl acetate layers, wash until neutral, and dry.
-
Recrystallize the product from absolute ethanol to obtain blonanserin.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of blonanserin.
Table 4: Summary of Reaction Yields
| Step | Product | Reported Yield |
| 1 | 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one | ~64%[1] |
| 2 | 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine | 76-93.6% |
| 3 | Blonanserin | ~47% (after crystallization)[1] |
| Overall | Blonanserin | ~42% [1] |
Logical Relationship of Intermediates
The synthetic route highlights a logical progression from a simple cyclic ketone to a complex pharmaceutical agent.
Conclusion
This compound serves as an essential and cost-effective precursor in the synthesis of blonanserin. The outlined protocols provide a detailed guide for researchers and drug development professionals to synthesize this important pharmaceutical agent. The provided quantitative data and visual diagrams offer a clear and concise summary of the process, facilitating its application in a laboratory setting. Further optimization of reaction conditions and purification methods may lead to improved overall yields.
References
α-Alkylation of Cyclooctanone: A Detailed Guide to the Synthesis of Substituted Cyclic Ketones
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the α-alkylation of cyclooctanone, a fundamental transformation in organic synthesis for the preparation of substituted eight-membered cyclic ketones. These products are valuable intermediates in the synthesis of complex molecules in medicinal chemistry and materials science. This note details the critical parameters for achieving high yields of mono-alkylated products while minimizing common side reactions such as over-alkylation. A detailed experimental protocol for the selective mono-methylation of this compound is provided, along with troubleshooting guidelines.
Introduction
The α-alkylation of ketones is a powerful method for forming new carbon-carbon bonds. The reaction proceeds via the formation of a nucleophilic enolate from the ketone, which then undergoes a nucleophilic substitution reaction with an alkylating agent. In the case of this compound, the resulting 2-alkylcyclooctanones are versatile building blocks for the synthesis of more complex cyclic and acyclic structures.
A significant challenge in the α-alkylation of symmetrical ketones like this compound is controlling the degree of alkylation. The mono-alkylated product can also be deprotonated to form an enolate, which can react further with the alkylating agent to yield di- and poly-alkylated byproducts. This application note outlines a robust protocol to favor the formation of the desired mono-alkylated product.
Key Reaction Parameters for Selective Mono-alkylation
Achieving selective mono-alkylation of this compound hinges on the careful control of several key reaction parameters:
-
Choice of Base: The selection of a suitable base is paramount. Strong, non-nucleophilic, and sterically hindered bases are essential for the rapid and quantitative conversion of this compound to its enolate. Lithium diisopropylamide (LDA) is the most common and highly recommended base for this purpose. Other suitable bases include lithium hexamethyldisilazide (LHMDS) and potassium hexamethyldisilazide (KHMDS). Weaker bases, such as sodium ethoxide or potassium tert-butoxide, can lead to an equilibrium between the ketone and its enolate, increasing the likelihood of over-alkylation.[1]
-
Reaction Temperature: The temperature at which the enolate is formed and the alkylation is performed plays a crucial role. Low temperatures, typically -78 °C (a dry ice/acetone bath), are necessary to minimize side reactions and favor the kinetic deprotonation of the starting material.[1]
-
Order of Reagent Addition: The order in which the reagents are added is critical to prevent over-alkylation. The this compound should be added slowly to a pre-formed solution of the base (e.g., LDA) to ensure complete enolate formation before the introduction of the alkylating agent.[1]
-
Stoichiometry: Precise control over the molar ratios of the reactants is vital. Using a slight excess of this compound relative to the base and the alkylating agent can help to ensure that the limiting reagents are consumed before significant alkylation of the mono-alkylated product occurs.[1] A common starting point is to use 1.0 equivalent of this compound, 0.95 equivalents of base, and 0.95 equivalents of the alkylating agent.[1]
-
Solvent: Anhydrous aprotic solvents are required to prevent quenching of the reactive enolate. Tetrahydrofuran (THF) is the most commonly used solvent for LDA-mediated alkylations due to its ability to dissolve the reagents and its stability at low temperatures.[1]
Data Presentation
The yield of the α-alkylation of this compound is dependent on the specific alkylating agent used and the precise reaction conditions. The following table summarizes representative yields for the mono-alkylation of this compound with various alkyl halides, based on typical outcomes for LDA-mediated alkylations.
| Alkylating Agent | Product | Typical Yield (%) |
| Methyl Iodide | 2-Methylthis compound (B75978) | 85-95% |
| Ethyl Iodide | 2-Ethylthis compound | 80-90% |
| Benzyl Bromide | 2-Benzylthis compound | 75-85% |
| Allyl Bromide | 2-Allylthis compound | 70-80% |
Note: Yields are based on optimized conditions and may vary depending on the experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Selective Mono-methylation of this compound using LDA
This protocol is designed to favor the formation of 2-methylthis compound and minimize over-methylation.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Methyl iodide
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
LDA Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.05 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure the complete formation of LDA.
-
-
Enolate Formation:
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous THF.
-
Slowly add the this compound solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure quantitative enolate formation.
-
-
Alkylation:
-
Slowly add methyl iodide (1.0 equivalent) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield pure 2-methylthis compound.
-
Mandatory Visualizations
General Workflow for α-Alkylation of this compound
References
Application of Cyclooctanone in the Synthesis of Antimicrobial Heterocycles: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various antimicrobial heterocyclic compounds derived from cyclooctanone. This compound serves as a versatile starting material for the generation of a diverse range of heterocyclic systems, including pyrazoles, isoxazoles, and pyrimidines, which have demonstrated significant antimicrobial activity against a spectrum of pathogenic bacteria and fungi.
Overview of Synthetic Strategy
The primary synthetic route involves the initial conversion of this compound to the key intermediate, (E)-2-((dimethylamino)methylene)this compound. This enaminone is a highly reactive synthon that readily undergoes cyclocondensation reactions with various nitrogen nucleophiles to yield a variety of heterocyclic scaffolds. This approach offers a straightforward and efficient method for the synthesis of novel antimicrobial agents.
General Synthetic Workflow
Experimental Protocols
Synthesis of (E)-2-((dimethylamino)methylene)this compound
This protocol describes the synthesis of the key enaminone intermediate from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Anhydrous toluene (B28343)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (10 mmol) and N,N-dimethylformamide dimethyl acetal (12 mmol) in anhydrous toluene (50 mL) is placed in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
The reaction mixture is heated to reflux and the azeotropic removal of methanol (B129727) is monitored.
-
The reaction is continued for 4-6 hours until the theoretical amount of methanol is collected.
-
The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure (E)-2-((dimethylamino)methylene)this compound.
Synthesis of Cyclooctane-Fused Pyrazole (B372694) Derivatives
This protocol outlines the synthesis of pyrazole-fused cyclooctane (B165968) derivatives from the key enaminone intermediate.
Materials:
-
(E)-2-((dimethylamino)methylene)this compound
-
Hydrazine hydrate (B1144303)
-
Standard laboratory glassware
Procedure:
-
To a solution of (E)-2-((dimethylamino)methylene)this compound (5 mmol) in ethanol (30 mL), hydrazine hydrate (5.5 mmol) is added.
-
The reaction mixture is refluxed for 3-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The residue is triturated with cold diethyl ether to obtain the crude product.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the pure cyclooctane-fused pyrazole derivative.
Synthesis of Cyclooctane-Fused Pyrimidine (B1678525) Derivatives
This protocol details the synthesis of pyrimidine-fused cyclooctane derivatives.
Materials:
-
(E)-2-((dimethylamino)methylene)this compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
-
Standard laboratory glassware
Procedure:
-
Sodium metal (6 mmol) is dissolved in absolute ethanol (40 mL) to prepare a fresh solution of sodium ethoxide.
-
To this solution, guanidine hydrochloride (5.5 mmol) is added, and the mixture is stirred for 30 minutes at room temperature.
-
(E)-2-((dimethylamino)methylene)this compound (5 mmol) is then added to the reaction mixture.
-
The mixture is heated at reflux for 6-8 hours, with TLC monitoring.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is suspended in cold water and neutralized with dilute acetic acid.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure cyclooctane-fused pyrimidine derivative.
Antimicrobial Activity Data
The synthesized this compound-derived heterocycles have been evaluated for their in vitro antimicrobial activity against a panel of pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values, determined by the broth microdilution method, are summarized in the table below.
| Compound ID | Heterocyclic Core | Test Organism | MIC (µg/mL) | Reference |
| 1 | Pyrazole | Staphylococcus aureus | 12.5 | |
| Methicillin-resistant S. aureus (MRSA) | 9 | |||
| Listeria monocytogenes | 15.6 | |||
| Pseudomonas aeruginosa | 11 | |||
| Candida albicans | 25 | |||
| 2 | Isoxazole | Staphylococcus aureus | 12.5 | |
| Methicillin-resistant S. aureus (MRSA) | 12.5 | |||
| Listeria monocytogenes | 31.2 | |||
| Pseudomonas aeruginosa | 25 | |||
| Candida albicans | 50 | |||
| 3 | Pyrimidine | Staphylococcus aureus | 25 | |
| Methicillin-resistant S. aureus (MRSA) | 25 | |||
| Listeria monocytogenes | 62.5 | |||
| Pseudomonas aeruginosa | 50 | |||
| Candida albicans | >100 | |||
| 4 | 2-((p-sulfonamidophenyl)methylene)this compound | Listeria monocytogenes | 7.8 |
Proposed Mechanism of Action
While the exact mechanisms of action for all synthesized compounds are still under investigation, studies on analogous heterocyclic systems suggest potential targets. For pyrazole derivatives, a prominent proposed mechanism is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.
Proposed DNA Gyrase Inhibition by Pyrazole Derivatives
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized heterocyclic compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the prepared microbial suspension.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Application Notes and Protocols: Wacker-Tsuji Oxidation for the Synthesis of 1,3-Cyclooctanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wacker-Tsuji oxidation is a powerful palladium-catalyzed aerobic oxidation of olefins to ketones. This reaction has found broad utility in organic synthesis, including in the industrial production of acetaldehyde (B116499) from ethylene. The laboratory-scale modification, often referred to as the Wacker-Tsuji oxidation, is instrumental in the synthesis of various ketones.[1][2][3] This document provides detailed application notes and protocols for the synthesis of 1,3-cyclooctanedione, a key intermediate in the production of difluorinated cyclooctynes used in copper-free click chemistry, via a Wacker-Tsuji oxidation of 2-cycloocten-1-one (B154278).[4] This marks the first reported successful application of the Wacker oxidation for the direct synthesis of a cyclic 1,3-dione.[4]
Application: Synthesis of a Key Bioorthogonal Precursor
The synthesis of 1,3-cyclooctanedione is a critical step in the production of difluorinated cyclooctyne (B158145) (DIFO) reagents. These reagents are pivotal for strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal "click" chemistry reaction that allows for the study of biological processes in living organisms without interfering with native biochemical pathways. The Wacker-Tsuji oxidation provides a direct, single-step method to convert 2-cycloocten-1-one to the desired 1,3-dione, which is a significant improvement over other synthetic routes.[4]
Reaction Mechanism
The catalytic cycle of the Wacker-Tsuji oxidation involves the following key steps:
-
Coordination: The palladium(II) catalyst coordinates with the alkene (in this case, 2-cycloocten-1-one).
-
Nucleophilic Attack: A water molecule attacks the coordinated alkene, leading to the formation of a β-hydroxyalkyl palladium complex.
-
β-Hydride Elimination: The β-hydroxyalkyl palladium complex undergoes β-hydride elimination to form an enol and a hydridopalladium(II) species.
-
Reductive Elimination: The hydridopalladium(II) species undergoes reductive elimination to produce the ketone product and palladium(0).
-
Catalyst Regeneration: A co-oxidant, such as copper(II) chloride, reoxidizes palladium(0) to palladium(II), allowing the catalytic cycle to continue. In the protocol described below, tert-butyl hydroperoxide serves as the terminal oxidant.[1][2]
Experimental Data
A screening of reaction conditions for the Wacker-Tsuji oxidation of 2-cycloocten-1-one to 1,3-cyclooctanedione was performed to optimize the yield of the desired product. The results are summarized in the table below.[4]
| Entry | Na₂PdCl₄ (mol equiv) | tert-BuOOH (mol equiv) | Temperature (°C) | Yield (%) |
| 1 | 0.2 | 1.5 | 50 | 24 |
| 2 | 0.2 | 1.5 | 100 | 18 |
| 3 | 0.1 | 1.5 | 50 | 29 |
| 4 | 0.1 | 3.0 | 50 | 37 |
| 5 | 0.1 | 3.0 | 100 | 21 |
Table 1: Isolated yields of 1,3-cyclooctanedione via the Wacker-Tsuji oxidation of 2-cycloocten-1-one under various reaction conditions.[4]
The optimal conditions were found to be 0.1 equivalents of Na₂PdCl₄ and 3.0 equivalents of tert-butyl hydroperoxide at 50°C, which provided a 37% isolated yield of 1,3-cyclooctanedione.[4]
Experimental Protocol
The following protocol is for the Wacker-Tsuji oxidation of 2-cycloocten-1-one to synthesize 1,3-cyclooctanedione.
Materials:
-
2-Cycloocten-1-one
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% solution in water
-
Acetic acid (AcOH)
-
Deionized water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a solution of 2-cycloocten-1-one (1.00 g, 8.05 mmol) in a 1:1 mixture of acetic acid and water (40 mL) is added sodium tetrachloropalladate(II) (237 mg, 0.805 mmol, 0.1 equiv).
-
To this solution, add tert-butyl hydroperoxide (3.46 mL of a 70% solution in water, 24.2 mmol, 3.0 equiv).
-
The reaction mixture is stirred at 50°C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane (100 mL).
-
The organic layer is washed with saturated aqueous sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to afford 1,3-cyclooctanedione as a white solid (416 mg, 37% yield).
Visualizations
Caption: Overall synthetic workflow for 1,3-cyclooctanedione.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wacker process - Wikipedia [en.wikipedia.org]
- 3. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 4. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Named Reactions Involving Cyclooctanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures and data for key named reactions involving cyclooctanone, a versatile eight-membered cyclic ketone. The protocols and data presented are intended to serve as a practical guide for the synthesis of various important organic intermediates.
Baeyer-Villiger Oxidation of this compound
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones to esters, or in the case of cyclic ketones, to lactones. This transformation is valuable in the synthesis of natural products and other complex organic molecules. For this compound, this oxidation yields oxacyclononan-2-one, a nine-membered lactone.
Reaction Principle
The reaction proceeds via the acid-catalyzed addition of a peroxy acid to the carbonyl group of this compound, forming a tetrahedral intermediate known as the Criegee intermediate. Subsequent rearrangement with migration of one of the alkyl groups and elimination of a carboxylic acid leads to the formation of the lactone.
Experimental Protocol: Synthesis of Oxacyclononan-2-one
This protocol is adapted from the general procedure for the Baeyer-Villiger oxidation of cyclic ketones using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-75%)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add solid m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of Na₂SO₃ to decompose the excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure oxacyclononan-2-one.
Quantitative Data
The following table summarizes representative quantitative data for the Baeyer-Villiger oxidation of cyclic ketones. While a specific yield for this compound was not found in the initial search, yields for similar cyclic ketones are typically high. For instance, the oxidation of cyclopentanone (B42830) using m-CPBA with a Cu(OTf)₂ catalyst in CH₂Cl₂ at room temperature has been reported to give excellent yields of the corresponding lactone (85-94%).
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Cyclopentanone | m-CPBA | Cu(OTf)₂ | CH₂Cl₂ | Room Temp. | - | 85-94 | |
| Cyclohexanone | Peracetic Acid (in situ) | Perhydrolase CLEA | Aqueous | Room Temp. | - | 63 |
Reaction Workflow
Application Note: High-Efficiency Synthesis of Cyclooctanone via Dess-Martin Oxidation of Cyclooctanol
For Immediate Release
This application note details a robust and efficient protocol for the oxidation of the secondary alcohol, cyclooctanol (B1193912), to its corresponding ketone, cyclooctanone, utilizing Dess-Martin periodinane (DMP). This method is characterized by its mild reaction conditions, high yields, and simple work-up procedure, making it an advantageous alternative to chromium-based and other harsh oxidation methods. This protocol is particularly suited for researchers and professionals in drug development and organic synthesis who require a reliable method for the selective oxidation of alcohols.
Introduction
The Dess-Martin oxidation is a widely used reaction in organic chemistry for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] The reagent, Dess-Martin periodinane, is a hypervalent iodine compound that offers high selectivity and functional group tolerance under neutral pH and room temperature conditions.[4][5] This protocol provides a detailed procedure for the oxidation of cyclooctanol, a common synthetic intermediate, to this compound.
Key Advantages of the Dess-Martin Oxidation:
-
Mild Reaction Conditions: The reaction proceeds at room temperature, avoiding the need for harsh heating or cooling.[1]
-
High Selectivity: DMP is highly selective for the oxidation of alcohols and does not typically affect other sensitive functional groups.[6]
-
Simple Work-up: The purification process is straightforward, involving simple washing and extraction steps to remove the iodine-based byproducts.[4][7]
-
Avoidance of Toxic Metals: This method provides an alternative to oxidations using toxic chromium-based reagents.[1]
Experimental Protocol
This section provides a detailed methodology for the Dess-Martin oxidation of cyclooctanol to this compound.
Materials:
-
Cyclooctanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply (optional, for anhydrous conditions)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclooctanol (1.0 equivalent).
-
Dissolution: Dissolve the cyclooctanol in anhydrous dichloromethane (approximately 0.1-0.2 M concentration).
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature. For acid-sensitive substrates, the reaction can be buffered with pyridine (B92270) or sodium bicarbonate.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (cyclooctanol) is consumed. Reaction times are typically in the range of 0.5 to 4 hours.[2][5]
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether or dichloromethane.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution. This step is crucial for quenching any remaining DMP and removing the iodine-containing byproducts.[8]
-
Wash the organic layer with deionized water, followed by a final wash with brine.
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica (B1680970) gel if required.
Data Presentation
The following table summarizes the key quantitative data for the Dess-Martin oxidation of cyclooctanol.
| Parameter | Value |
| Substrate | Cyclooctanol |
| Reagent | Dess-Martin Periodinane (DMP) |
| Stoichiometry (DMP) | 1.2 equivalents |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Reaction Time | 0.5 - 4 hours |
| Expected Yield | >90% (typically) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for the Dess-Martin Oxidation of Cyclooctanol.
Safety Precautions
Dess-Martin periodinane is known to be sensitive to shock and may be explosive, particularly in its impure form.[5] It should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ekwan.github.io [ekwan.github.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclooctanone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of cyclooctanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common methods.
Method 1: Oxidation of Cyclooctanol (B1193912)
Issue 1: Low or No Yield of this compound
-
Potential Cause: Incomplete oxidation of the starting material, cyclooctanol.
-
Recommended Solutions:
-
For Jones Oxidation:
-
Ensure the Jones reagent is freshly prepared and has a vibrant orange color. The color will change to green as the reaction proceeds.[1]
-
Maintain the reaction temperature below 35°C during the addition of the Jones reagent to prevent side reactions.[2]
-
Use a sufficient excess of the Jones reagent. Continue adding the reagent until the orange color persists for about 20 minutes.[2]
-
Ensure vigorous stirring to maximize contact between the alcohol and the oxidizing agent.[2]
-
-
For Dess-Martin Oxidation:
-
Use a high-quality Dess-Martin periodinane (DMP) reagent. DMP is moisture-sensitive, so ensure it is stored in a tightly sealed container under an inert atmosphere.[3]
-
Perform the reaction under anhydrous conditions, as moisture can decompose the DMP reagent.[3]
-
The addition of water can sometimes accelerate the reaction, but this should be done cautiously.[4]
-
For acid-sensitive substrates, buffer the reaction with pyridine (B92270) or sodium bicarbonate to neutralize the acetic acid byproduct.[4]
-
-
Issue 2: Presence of Unreacted Cyclooctanol in the Product
-
Potential Cause: Insufficient amount of oxidizing agent or incomplete reaction.
-
Recommended Solutions:
-
Increase the equivalents of the oxidizing agent (Jones reagent or DMP).
-
Extend the reaction time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Ensure the reaction temperature is optimal for the chosen method. Jones oxidation is typically carried out at room temperature, while Dess-Martin oxidation is also effective at room temperature.[2][4]
-
Issue 3: Formation of Side Products/Impurities
-
Potential Cause (Jones Oxidation): Over-oxidation to carboxylic acids, particularly if the starting material is a primary alcohol. Since cyclooctanol is a secondary alcohol, this is less of a concern but can occur with prolonged reaction times or excessive heating.
-
Recommended Solutions (Jones Oxidation):
-
Carefully control the reaction temperature and the amount of Jones reagent added.
-
Quench the reaction promptly once the starting material is consumed.
-
-
Potential Cause (Dess-Martin Oxidation): The byproduct, 2-iodoxybenzoic acid (IBX), can sometimes be difficult to remove.
-
Recommended Solutions (Dess-Martin Oxidation):
-
During workup, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275) to remove IBX and unreacted DMP.[3]
-
Method 2: Oxidation of Cyclooctene (B146475)
Issue 1: Low Yield of this compound
-
Potential Cause: Inefficient cleavage of the double bond or formation of undesired side products like cyclooctene oxide.
-
Recommended Solutions:
-
When using ozonolysis, ensure the reaction is carried out at a low temperature (typically -78°C) to stabilize the ozonide intermediate.
-
Employ an appropriate reductive workup (e.g., with dimethyl sulfide (B99878) or zinc/acetic acid) to convert the ozonide to the ketone without over-oxidation.[5]
-
For other oxidative cleavage methods, optimize the catalyst, oxidant, and reaction conditions (temperature, time) to favor ketone formation over other oxidation products.
-
Issue 2: Formation of Cyclooctene Oxide as a Major Byproduct
-
Potential Cause: The oxidizing agent is acting as an epoxidizing agent rather than cleaving the double bond.
-
Recommended Solutions:
-
Choose an oxidizing system known for olefin cleavage, such as ozone followed by a reductive workup.
-
If using other oxidants, adjust the reaction conditions to favor cleavage. This may involve changing the solvent, temperature, or catalyst.
-
Method 3: Synthesis from Azelaic Acid
Issue 1: Low Yield of this compound
-
Potential Cause: Inefficient cyclization of azelaic acid.
-
Recommended Solutions:
-
This reaction typically requires high temperatures and a catalyst. Ensure the reaction temperature is sufficiently high to promote cyclization.
-
Optimize the choice and amount of catalyst. Metal oxides are often used for this transformation.
-
Ensure efficient removal of water formed during the reaction to drive the equilibrium towards the product.
-
Frequently Asked Questions (FAQs)
Q1: Which method for this compound synthesis generally gives the highest yield?
A1: The oxidation of cyclooctanol using Jones reagent is reported to give very high yields, often in the range of 92-96%.[2] However, the choice of method often depends on the availability of starting materials, scale of the reaction, and tolerance of the substrate to the reaction conditions.
Q2: How can I effectively purify my crude this compound?
A2: Purification methods depend on the impurities present.
-
From Jones Oxidation: After quenching the reaction and neutralizing the acid, the product can be extracted with an organic solvent. The solvent is then removed, and the crude product can be purified by distillation under reduced pressure.[2]
-
From Dess-Martin Oxidation: After the aqueous workup to remove iodine byproducts, the crude product can be purified by flash column chromatography on silica (B1680970) gel.[3]
-
From Azelaic Acid: The product is typically purified by distillation.
Q3: Are there any safety concerns I should be aware of?
A3: Yes, several safety precautions are necessary.
-
Jones Reagent: Contains chromium(VI), which is highly toxic and carcinogenic. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6]
-
Dess-Martin Periodinane (DMP): Can be explosive under certain conditions, particularly when impure or subjected to shock or heat. Handle with care.[7]
-
Ozonolysis: Ozone is a toxic and potentially explosive gas. This reaction should always be performed in a well-ventilated fume hood with appropriate equipment.
Q4: Can I use other oxidizing agents for the oxidation of cyclooctanol?
A4: Yes, other oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation can be used. However, Jones and Dess-Martin oxidations are common and effective methods.[8]
Data Presentation
Table 1: Comparison of Yields for Different this compound Synthesis Methods
| Starting Material | Reagents/Method | Reported Yield | Reference |
| Cyclooctanol | Jones Oxidation (CrO₃, H₂SO₄, acetone) | 92-96% | [2] |
| Cyclooctanol | Dess-Martin Periodinane (DMP) | Yields are generally high, but specific quantitative data for cyclooctanol is not readily available in the provided results. | [4] |
| Cyclooctene | Non-photocatalytic oxidation and cleavage | Moderate yields reported, specific percentages vary with conditions. | [9] |
| Azelaic Acid | Ketonization | Yields can be variable depending on the specific catalytic system and conditions. | [10] |
| Cyclooctane | Oxidation with H₂O₂ and catalyst | Overall yield of 89% (77% this compound, 13% cyclooctanol) | [ ] |
Experimental Protocols
Protocol 1: Jones Oxidation of Cyclooctanol
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Cyclooctanol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Preparation of Jones Reagent: In a beaker, dissolve 67 g of chromium trioxide in 125 mL of distilled water. To this solution, slowly add 58 mL of concentrated sulfuric acid with cooling. Dissolve any precipitate by adding a minimal amount of distilled water.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, dissolve 64 g (0.5 mole) of cyclooctanol in 1.25 L of acetone.
-
Oxidation: Cool the cyclooctanol solution to about 20°C. Slowly add the Jones reagent from the dropping funnel, maintaining the reaction temperature below 35°C. Continue addition until the orange color of the reagent persists for about 20 minutes.
-
Quenching: Add isopropyl alcohol dropwise to destroy any excess chromic acid.
-
Workup: Cautiously add 63 g of sodium bicarbonate in small portions and stir until the mixture is neutral. Filter the suspension and wash the filter cake with acetone.
-
Purification: Concentrate the filtrate by distillation. The residue is then distilled under reduced pressure (b.p. 76–77°C at 10 mm Hg) to yield pure this compound.
Protocol 2: Dess-Martin Oxidation of a Secondary Alcohol (General Procedure)
This protocol is a general representation of the Dess-Martin oxidation.[3][7]
Materials:
-
Secondary alcohol (e.g., cyclooctanol)
-
Dess-Martin Periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the secondary alcohol (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Oxidation: Add Dess-Martin periodinane (1.8 equivalents) to the solution. Stir the mixture at room temperature for the time indicated by TLC analysis (typically 1-2 hours).
-
Workup: Dilute the reaction mixture with diethyl ether. Wash the organic layer with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via Jones oxidation.
Caption: Logical relationship for troubleshooting low reaction yield.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ekwan.github.io [ekwan.github.io]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. OXIDATION OF ALCOHOLS: PART III: DMP AND TEMPO – My chemistry blog [mychemblog.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Cyclooctanone and Its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cyclooctanone and its various derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound and its derivatives?
A1: The primary challenges include:
-
Similar Boiling Points: Co-elution or incomplete separation of the desired product from starting materials or byproducts with close boiling points during distillation.[1]
-
Co-elution in Chromatography: Overlapping of the product with impurities on a chromatography column due to similar polarities.
-
Low Yield and Recovery: Loss of product during various purification steps such as extraction, chromatography, and recrystallization.
-
Thermal Decomposition: Degradation of the compound at elevated temperatures required for distillation.
-
Compound Instability: Sensitivity of the product to acidic or basic conditions, which can be present on silica (B1680970) gel or in aqueous work-ups, leading to degradation.[1][2]
Q2: What are the typical impurities I might encounter?
A2: Impurities are often related to the synthetic route used. Common impurities include:
-
Unreacted Starting Materials: For example, in the synthesis of 2-methylthis compound, unreacted this compound can be a major impurity.[1]
-
Byproducts of the Reaction: These can include over-alkylated products, products of side reactions, or rearranged isomers.
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Reagents: Traces of reagents used in the synthesis.
-
Degradation Products: Compounds formed by the decomposition of the target molecule during synthesis or purification.[2]
Q3: Which purification technique is best for my this compound derivative?
A3: The choice of purification technique depends on the properties of your compound and the impurities present.
-
Fractional Distillation is effective for separating liquid compounds with different boiling points. It is particularly useful when the boiling point difference is small, but may not be suitable for thermally sensitive compounds.[1]
-
Column Chromatography is a versatile technique for separating compounds based on polarity. It is highly effective for removing impurities with different polarities from the target compound.[3]
-
Recrystallization is an excellent method for purifying solid compounds. The choice of solvent is crucial for obtaining high purity and yield.
-
Bisulfite Extraction is a chemical method that can selectively remove unhindered ketones and aldehydes from a mixture by forming a water-soluble adduct.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Product Loss During Aqueous Work-up | Your compound may have some water solubility. Minimize the number of aqueous washes or back-extract the aqueous layers with a fresh portion of organic solvent. |
| Incomplete Elution from Chromatography Column | The eluent may not be polar enough to elute your compound completely. Gradually increase the polarity of the eluent and monitor the fractions by TLC. |
| Product Decomposition on Silica Gel | Some compounds are sensitive to the acidic nature of silica gel.[1] Deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine (B128534) (1-2%) in the eluent. |
| Loss During Solvent Removal | If your compound is volatile, it may be lost during rotary evaporation. Use a lower bath temperature and carefully control the vacuum. |
| Inefficient Recrystallization | Too much solvent was used, or the incorrect solvent was chosen, leading to high solubility of the product in the cold solvent. Concentrate the mother liquor to recover more product or screen for a better recrystallization solvent.[4] |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Suggested Solution |
| Co-elution in Column Chromatography | The polarity of your compound and the impurity are too similar. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexane (B92381) to dichloromethane/methanol). A shallower gradient or a longer column may also improve separation. |
| Azeotrope Formation During Distillation | Your compound may form an azeotrope with a solvent or impurity, preventing separation by distillation alone. Consider a different purification technique or use a different solvent in the preceding step. |
| Impurity Co-crystallizes with the Product | The impurity has a similar structure and solubility to your product. Try a different recrystallization solvent or a combination of solvents to alter the solubility properties. |
| Thermally Stable Impurity with Similar Boiling Point | Fractional distillation is ineffective.[1] If the impurity has a different polarity, column chromatography is a better option. If the impurity is a ketone, consider bisulfite extraction. |
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance metrics for the purification of 2-Methylthis compound, a representative derivative of this compound. The actual results for other derivatives may vary depending on their specific properties.
| Parameter | Fractional Distillation | Column Chromatography | Bisulfite Extraction |
| Final Purity | >99% | >98%[3] | >95% |
| Typical Yield | 85-95% | 72%[3] | 90-98% |
| Principle | Separation based on boiling point differences. | Separation based on differential adsorption to a stationary phase.[3] | Reversible chemical reaction to form a water-soluble adduct. |
| Applicability | Effective for thermally stable liquids with different volatilities. | Highly versatile for a wide range of compounds with differing polarities. | Selective for sterically unhindered ketones and aldehydes. |
| Key Advantage | Can achieve very high purity for suitable compounds. | Excellent for removing impurities with different polarities. | High selectivity for specific functional groups. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify liquid this compound from less volatile impurities.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Place the crude this compound in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the flask gently with the heating mantle.
-
Observe the vapor rising through the fractionating column. The temperature at the distillation head should remain constant at the boiling point of the most volatile component.
-
Collect the fraction that distills at the boiling point of pure this compound (approx. 195-197 °C at atmospheric pressure).
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction. Discard any initial fractions that distill at a lower temperature and stop the distillation if the temperature rises significantly, indicating the presence of higher-boiling impurities.
Protocol 2: Column Chromatography of a this compound Derivative
Objective: To purify a solid or liquid this compound derivative from impurities of different polarity.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for the mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Sand
-
Collection tubes
Procedure:
-
Select the Eluent System: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that gives your product an Rf value of approximately 0.3. A common starting point is a mixture of hexane and ethyl acetate.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Carefully apply the sample to the top of the column.
-
Elute the Column: Begin eluting with the least polar solvent, gradually increasing the polarity of the mobile phase (gradient elution).
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization of a Solid this compound Derivative
Objective: To purify a solid this compound derivative.
Materials:
-
Crude solid product
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter flask
Procedure:
-
Choose a Solvent: The ideal solvent should dissolve the compound when hot but not when cold. Common solvents for ketones include ethanol, acetone, or mixtures like hexane/ethyl acetate.[5]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.
Mandatory Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting flowchart for low purification yield.
References
Side-product formation in the Baeyer-Villiger oxidation of Cyclooctanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Baeyer-Villiger oxidation of cyclooctanone to synthesize oxacyclononan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Baeyer-Villiger oxidation of this compound?
The Baeyer-Villiger oxidation of this compound results in the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a nine-membered lactone (a cyclic ester) called oxacyclononan-2-one.
Q2: What are the most common side products observed in the Baeyer-Villiger oxidation of this compound?
The most prevalent side products are:
-
8-hydroxyoctanoic acid: This is formed by the hydrolysis of the desired lactone product, oxacyclononan-2-one. This hydrolysis is often catalyzed by acidic conditions or the presence of water.
-
Oligomers/Polymers: The lactone product can undergo ring-opening polymerization, especially under acidic conditions or at elevated temperatures, to form polyesters of 8-hydroxyoctanoic acid.
Q3: Which oxidizing agents are suitable for the Baeyer-Villiger oxidation of this compound?
Commonly used and effective oxidizing agents include:
-
Peroxyacids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peroxyacid for this transformation.[1] Other peroxyacids like peracetic acid and trifluoroperacetic acid can also be employed.[1][2]
-
Hydrogen Peroxide with a Catalyst: For a greener approach, hydrogen peroxide can be used in conjunction with a catalyst.[3][4] Lewis acids (e.g., tin-based catalysts) or Brønsted acids are often required to activate the hydrogen peroxide.[3][4]
Q4: How can I minimize the formation of the hydrolyzed side product, 8-hydroxyoctanoic acid?
To minimize hydrolysis of the lactone:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Buffer the Reaction: In reactions using peroxyacids, which also produce a carboxylic acid byproduct, a buffer such as sodium bicarbonate or sodium phosphate (B84403) can be added to neutralize the acid.[1]
-
Control Reaction Temperature: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Limit Reaction Time: Monitor the reaction progress and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Careful Workup: During the workup, avoid strongly acidic or basic aqueous solutions if possible, or minimize the contact time.
Q5: What causes the formation of oligomers/polymers, and how can it be prevented?
Oligomerization or polymerization is typically initiated by the ring-opening of the lactone, which can be catalyzed by acids or bases and is promoted by higher temperatures.[5] To prevent this:
-
Maintain Neutral or Buffered Conditions: As with preventing hydrolysis, controlling the pH of the reaction mixture is crucial.
-
Keep Temperatures Low: Avoid excessive heating during the reaction and workup.
-
Purify the Product Promptly: Isolate the oxacyclononan-2-one from any acidic or basic residues as quickly as possible after the reaction is complete.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of this compound | 1. Insufficient amount of oxidizing agent.2. Low reaction temperature or insufficient reaction time.3. Deactivated catalyst (if using H₂O₂).4. Poor quality of the oxidizing agent. | 1. Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.2. Monitor the reaction by TLC or GC and adjust the temperature or time accordingly. Start with recommended conditions and optimize.3. Use a fresh or properly activated catalyst.4. Use a freshly opened or properly stored bottle of peroxyacid or a standardized solution of hydrogen peroxide. |
| High Percentage of 8-hydroxyoctanoic acid | 1. Presence of water in the reaction mixture.2. Acidic reaction conditions (from peroxyacid or catalyst).3. Prolonged reaction time or high temperature. | 1. Use anhydrous solvents and reagents.2. Add a solid buffer like NaHCO₃ or Na₂HPO₄ to the reaction mixture.3. Optimize the reaction to run at a lower temperature for a shorter duration. |
| Formation of a Viscous or Solid Polymeric Material | 1. Acid- or base-catalyzed ring-opening polymerization of the lactone.2. High reaction temperature. | 1. Ensure the reaction is run under neutral or buffered conditions.2. Maintain a low reaction temperature (e.g., 0 °C to room temperature).3. During workup, quickly neutralize any acidic or basic components. |
| Complex Mixture of Products | 1. Unstable oxidizing agent leading to side reactions.2. Reaction temperature is too high, causing decomposition. | 1. Use a high-purity, stabilized oxidizing agent.2. Perform the reaction at a lower, controlled temperature. |
Data Presentation
While specific quantitative data for the Baeyer-Villiger oxidation of this compound is not extensively reported, the following tables provide representative data for similar cyclic ketones to guide experimental design and troubleshooting.
Table 1: Influence of Oxidant on Product Distribution for a Generic Cyclic Ketone
| Oxidant | Catalyst | Temperature (°C) | Conversion (%) | Lactone Selectivity (%) | Hydrolyzed Product Selectivity (%) |
| m-CPBA | None | 25 | >95 | ~90 | ~5-10 |
| H₂O₂ | Sn-beta zeolite | 60 | 96 | >98 | <2 |
| H₂O₂ | Brønsted Acid | 60 | ~97 | ~73 | ~27[3] |
Note: Data is extrapolated from reactions with other cyclic ketones like cyclopentanone (B42830) and cyclohexanone.[3][4][6]
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of this compound using m-CPBA
This protocol is a general procedure that can be adapted for the oxidation of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or chloroform.
-
Buffering: Add a solid buffer such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq.) or disodium (B8443419) hydrogen phosphate (Na₂HPO₄, 2.0-3.0 eq.) to the solution.
-
Addition of Oxidant: Cool the mixture to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the this compound is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This may take several hours to overnight.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to destroy any excess peroxide.
-
Filter the mixture to remove the solid buffer and the precipitated meta-chlorobenzoic acid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove the remaining carboxylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude oxacyclononan-2-one can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Protocol 2: Baeyer-Villiger Oxidation of this compound using Hydrogen Peroxide and a Tin Catalyst (Greener Alternative)
This protocol is based on procedures developed for other cyclic ketones using heterogeneous tin catalysts.
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), a tin-based catalyst (e.g., Sn-beta zeolite, catalyst loading typically 1-10 mol%), and a suitable solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile).
-
Addition of Oxidant: Add an aqueous solution of hydrogen peroxide (H₂O₂, 30-50% w/w, 1.5-3.0 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress by TLC or GC. The reaction time can vary from a few hours to 24 hours depending on the catalyst and temperature.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter to recover the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting oxacyclononan-2-one by flash column chromatography or vacuum distillation.
Visualizations
References
- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant [mdpi.com]
- 5. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of ε-Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
Methods for improving the stereoselectivity of Cyclooctanone reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the stereoselectivity of cyclooctanone reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving high stereoselectivity in reactions involving this compound?
A1: Several effective methods exist for controlling the stereochemistry of this compound reactions. The choice of method often depends on the desired transformation (e.g., alkylation, Michael addition, aldol (B89426) reaction, reduction). Some of the most widely used and reliable strategies include:
-
Chiral Auxiliary-Mediated Reactions: The Enders SAMP/RAMP hydrazone method is a powerful technique for the asymmetric α-alkylation of ketones like this compound.[1][2] This method involves the temporary introduction of a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. This auxiliary directs the stereoselective alkylation of the corresponding azaenolate.
-
Organocatalysis: Organocatalysis offers an efficient approach for various asymmetric transformations of this compound. For instance, hydroquinine-based primary amine catalysts have been successfully employed in the Michael reaction of this compound with nitroolefins and nitrodienes, yielding products with excellent diastereoselectivities and enantioselectivities.[3]
-
Enantioselective Reductions: The conversion of this compound to a chiral cyclooctanol (B1193912) can be achieved with high enantioselectivity using various catalytic systems. These include oxazaborolidine catalysts in conjunction with borane (B79455) reagents, as well as transition metal-catalyzed transfer hydrogenations.
Q2: How can I choose the best method for my specific this compound reaction?
A2: The optimal method depends on several factors, including the desired product, the scale of the reaction, and the available reagents and equipment.
-
For α-alkylation , the SAMP/RAMP hydrazone method is a robust and well-established choice, often providing high enantiomeric excess.[1][2]
-
For Michael additions , organocatalysis with chiral primary amines or thiourea-based catalysts has proven to be highly effective, particularly for reactions with nitroalkenes.[3][4]
-
For aldol reactions , the choice of metal enolate (e.g., boron, titanium, or tin) and chiral auxiliary can significantly influence the diastereoselectivity.[5]
-
For reductions , catalytic methods are generally preferred over stoichiometric chiral reducing agents for their efficiency and cost-effectiveness. The choice of catalyst and ligand is crucial for achieving high enantioselectivity.
Q3: What is the role of the chiral auxiliary in the SAMP/RAMP hydrazone method?
A3: In the Enders SAMP/RAMP hydrazone method, the chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its enantiomer (RAMP), plays a critical role in controlling the stereochemical outcome of the α-alkylation. After forming a hydrazone with this compound, the auxiliary directs the deprotonation to form a stereodefined azaenolate. The chiral environment created by the auxiliary then blocks one face of the azaenolate, forcing the electrophile to attack from the less sterically hindered face, thus leading to a highly enantioselective alkylation.[6][7]
Troubleshooting Guides
Asymmetric α-Alkylation via SAMP/RAMP Hydrazone
Problem: Low Enantioselectivity (ee)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation: Insufficient formation of the desired azaenolate can lead to a racemic or low ee product. | Ensure the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). Use freshly prepared or titrated LDA. Increase the equivalents of LDA slightly (e.g., 1.1-1.2 eq). |
| Incorrect Deprotonation Temperature: Temperature control during deprotonation is crucial for forming the thermodynamically favored azaenolate. | Maintain a low temperature (typically -78 °C) during the addition of LDA and for a sufficient period before adding the electrophile. |
| Epimerization: The newly formed stereocenter may be susceptible to epimerization under the reaction or work-up conditions. | Quench the reaction at low temperature. Use a buffered work-up (e.g., pH 7 buffer) to avoid acidic or basic conditions that could cause epimerization.[8] |
| Poor Quality Chiral Auxiliary: Impure SAMP or RAMP will lead to lower enantioselectivity. | Use a commercially available, high-purity auxiliary or purify it before use. |
| Side Reactions: Unwanted side reactions can consume the desired intermediates and lower the overall stereoselectivity. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
Problem: Low Yield
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Hydrazone Formation: Incomplete reaction between this compound and the SAMP/RAMP auxiliary. | Use a slight excess of the auxiliary (e.g., 1.1 eq). Ensure efficient removal of water using a Dean-Stark trap or by performing the reaction in the presence of a drying agent. |
| Slow Alkylation: The electrophile may be unreactive under the reaction conditions. | For less reactive electrophiles, consider using a more reactive derivative (e.g., iodide instead of bromide). A higher reaction temperature after the initial low-temperature addition may be necessary, but this should be optimized to avoid compromising stereoselectivity. |
| Difficult Auxiliary Cleavage: The final step of removing the chiral auxiliary can sometimes be low-yielding. | Ozonolysis is a common and effective method for cleavage. Ensure the reaction goes to completion (indicated by a persistent blue color) and use a proper reductive work-up (e.g., with dimethyl sulfide (B99878) or triphenylphosphine).[2] Alternatively, oxidative cleavage with reagents like SeO2/H2O2 under buffered conditions can be effective, especially for sensitive substrates.[8] |
Organocatalytic Michael Addition
Problem: Low Diastereoselectivity (d.r.) and/or Enantioselectivity (e.e.)
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Catalyst: The chosen organocatalyst may not be ideal for the specific substrate combination. | Screen a variety of chiral primary amine or thiourea-based catalysts. The steric and electronic properties of the catalyst can have a significant impact on stereoselectivity. |
| Incorrect Solvent: The solvent can influence the transition state geometry and, therefore, the stereochemical outcome. | Experiment with different solvents, both polar and non-polar. In some cases, a protic solvent may be beneficial. |
| Temperature Effects: The reaction may be sensitive to temperature fluctuations. | Optimize the reaction temperature. Lower temperatures often lead to higher stereoselectivity, but may require longer reaction times. |
| Presence of Water: Water can interfere with the catalytic cycle and lead to lower stereoselectivity. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Equilibration of the Product: The product may be undergoing epimerization under the reaction conditions. | Monitor the reaction progress and stop it once the starting material is consumed. A buffered work-up may be necessary. |
Quantitative Data
Table 1: Asymmetric α-Methylation of this compound via SAMP Hydrazone
| Step | Product | Reagents | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | This compound SAMP Hydrazone | This compound, SAMP | Toluene (B28343) | 95 | N/A |
| 2 | Methylated Hydrazone | LDA, Methyl Iodide | THF | 90 | >95 (diastereomeric excess) |
| 3 | (R)-2-Methylthis compound | Ozone, DMS | Dichloromethane | 85 | >95 |
| Note: Yields and enantiomeric excess are based on typical results for the Enders SAMP/RAMP hydrazone alkylation methodology and may vary based on experimental conditions.[1][2] |
Table 2: Organocatalytic Michael Addition of this compound to Nitroolefins
| Nitroolefin | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) (%) (syn) |
| (E)-β-Nitrostyrene | Hydroquinine-based primary amine | Toluene | 88 | >20:1 | >99 |
| (E)-2-(2-Nitrovinyl)furan | Hydroquinine-based primary amine | Toluene | 85 | >20:1 | 98 |
| (E)-1-Nitro-2-phenylethene | (R,R)-DPEN-thiourea | Water | 92 | 9:1 | 99 |
| Data is representative of the high stereoselectivities achievable with these methods.[3][4] |
Experimental Protocols
Protocol 1: Asymmetric α-Methylation of this compound via SAMP Hydrazone
Step 1: Formation of this compound SAMP Hydrazone
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude hydrazone, which can often be used in the next step without further purification.
Step 2: Asymmetric Methylation
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the crude this compound SAMP hydrazone (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF via syringe.
-
Stir the mixture at -78 °C for 2-4 hours to ensure complete deprotonation.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude methylated hydrazone in dichloromethane.
-
Cool the solution to -78 °C and bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, at -78 °C and allow the mixture to warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the enantiomerically enriched (R)-2-methylthis compound.[2]
Protocol 2: Organocatalytic Michael Addition of this compound to a Nitroolefin
-
To a vial, add the this compound (2.0 eq), the nitroolefin (1.0 eq), the hydroquinine-based primary amine catalyst (0.1 eq), and the solvent (e.g., toluene).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired Michael adduct.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective Michael reaction employing cycloheptanone and this compound as nucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes | MDPI [mdpi.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 8. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in Cyclooctanone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclooctanone, with a focus on resolving issues related to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common methods for synthesizing this compound include the oxidation of cyclooctane (B165968) or cyclooctanol (B1193912), and the ketonization of azelaic acid.[1][2] More recent methods also involve the oxidation of cyclooctene (B146475).[3]
Q2: My this compound synthesis is resulting in a low yield. What are the general areas I should investigate?
A2: Low conversion rates in this compound synthesis can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the starting material, such as the presence of water or other reactive species, can interfere with the reaction.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of side products.
-
Catalyst Activity: In catalytic reactions, the catalyst may be deactivated or poisoned, leading to a decrease in its efficiency.
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
Q3: How can I effectively monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material and the formation of this compound.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low yields or incomplete conversion in the synthesis of this compound.
Problem 1: Low yield in the oxidation of cyclooctane to this compound.
Possible Causes and Solutions:
-
Insufficient Oxygen: The oxidation of cyclooctane requires molecular oxygen. Ensure a sufficient supply of oxygen is being delivered to the reaction mixture.
-
Catalyst Deactivation: Oxidation catalysts can be sensitive to impurities. Ensure all glassware is thoroughly cleaned and dried, and that the starting materials are of high purity.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of over-oxidized products like suberic acid.[2]
-
Dimerization: A potential side reaction is the dimerization of cyclooctenyl intermediates, which can reduce the yield of this compound.[2]
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Temperature | 80-150 °C[2] | Lower temperatures may lead to incomplete reaction; higher temperatures can promote side reactions. |
| Catalyst | Cobalt naphthenate[2] | Inactive or poisoned catalyst will result in low to no conversion. |
| Atmosphere | Molecular Oxygen[2] | Insufficient oxygen will limit the extent of the oxidation reaction. |
Problem 2: Low conversion in the oxidation of cyclooctene to this compound.
Possible Causes and Solutions:
-
Inefficient Photocatalyst: In photolytic methods, the efficiency of the photocatalyst is crucial. Ensure the correct wavelength and intensity of light are used.[3]
-
Presence of Water: While some methods use water as a solvent, excess water or impurities in the water can affect the reaction outcome.[3]
-
Incomplete Reaction: The reaction may require an extended period to reach completion. Monitor the reaction progress and consider extending the reaction time if necessary.[3]
| Parameter | Method 1[3] | Method 2[3] |
| Starting Material | Cyclooctene | Cyclooctene |
| Catalyst/Reagent | Tetrahydrofuran (B95107) | Acid red 94, Acetic acid |
| Solvent | Purified water | Purified water |
| Conditions | O₂, light (10W LED, 400-405nm), 18h | O₂, 18W blue LED, 48h |
Experimental Protocols
Synthesis of this compound from Cyclooctane[2]
-
A solution of 2 g of cobalt naphthenate in 415 g of cyclooctane is prepared in a vertical, electrically heated glass tube with a glass frit at the bottom and a reflux condenser at the top.
-
The solution is heated to 100°C.
-
Approximately 20 liters of oxygen per hour are passed through the glass frit.
-
After 24 hours of oxidation, the mixture is cooled, and the water formed is separated.
-
The remaining mixture is distilled under reduced pressure.
-
Initially, 305 g of cyclooctane is recovered.
-
The fraction collected at 80-85°C under 12 mm pressure is this compound (73 g).
Synthesis of this compound from Cyclooctene (Method 1)[3]
-
In a 25 mL Schlenk flask, add cyclooctene (0.5 mmol), tetrahydrofuran (50 mol%), and purified water (3.0 mL).
-
Stir the mixture for 18 hours under an O₂ atmosphere and light irradiation (10 W LED, 400-405nm).
-
After the reaction is complete, extract the organic layer with ethyl acetate.
-
Wash the collected organic layer with saline water, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography (PE/EA = 20:1) to obtain this compound.
Diagrams
Caption: Troubleshooting workflow for low conversion rates.
Caption: Potential side reactions in cyclooctane oxidation.
References
Purification of Cyclooctanone by fractional distillation versus bisulfite extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of cyclooctanone using fractional distillation and bisulfite extraction.
Comparison of Purification Methods
The selection of an appropriate purification method for this compound depends on the nature of the impurities, the required final purity, and the scale of the experiment. Fractional distillation is a physical separation method based on boiling point differences, while bisulfite extraction is a chemical method that relies on the reversible formation of a water-soluble adduct.
| Parameter | Fractional Distillation | Bisulfite Extraction |
| Final Purity | > 99% | > 95% |
| Typical Yield | 85-95% | 90-98% |
| Principle | Separation based on differences in boiling points.[1] | Reversible chemical reaction to form a water-soluble adduct.[1] |
| Applicability | Effective for separating compounds with different volatilities.[1] | Selective for sterically unhindered ketones and aldehydes.[1][2][3][4] |
| Scalability | Readily scalable for larger quantities.[1] | Scalable, but can be cumbersome for very large volumes due to extraction steps.[1] |
| Key Advantage | Can achieve very high purity.[1] | High selectivity and mild reaction conditions.[1] |
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Fractional Distillation
Question: Why is the separation of this compound from impurities inefficient, resulting in a low-purity product?
Answer: Poor separation during fractional distillation can be attributed to several factors:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation of components with close boiling points. Using a longer column or a column with a more efficient packing material can improve separation.[5]
-
Incorrect Distillation Rate: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. A slow and steady distillation rate is crucial.[5]
-
Fluctuating Heat Input: Unstable heating can cause inconsistent boiling and disrupt the temperature gradient in the column. Use a heating mantle with a stirrer or a boiling bath to ensure smooth and even heating.
-
Poor Insulation: The column may be losing heat to the surroundings, which can disrupt the temperature gradient. Insulating the column with glass wool or aluminum foil can help maintain a proper gradient.[5]
Question: Why is there no distillate collecting, even though the heating mantle is at a high temperature?
Answer: This issue can arise from a few common problems:
-
Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser.
-
Insufficient Heating: While the heating mantle may be hot, the vapor of the liquid may not have reached the condenser. Ensure the heating is sufficient for the vapor to travel up the column and into the condenser.
-
Leaks in the Apparatus: Check all joints to ensure they are properly sealed. Leaks will prevent the vapor from reaching the condenser.
Bisulfite Extraction
Question: Why is the yield of the recovered this compound low after regeneration from the bisulfite adduct?
Answer: A low yield of this compound can result from several factors during the bisulfite extraction process:
-
Incomplete Adduct Formation: The reaction between this compound and sodium bisulfite may be incomplete. Ensure a saturated and freshly prepared solution of sodium bisulfite is used, and allow for sufficient reaction time with vigorous shaking.[2][6]
-
Adduct Solubility: The bisulfite adduct of this compound may have some solubility in the organic layer, leading to loss. Using a co-solvent like methanol (B129727) or THF can help facilitate the reaction and ensure the adduct moves to the aqueous phase.[2][4]
-
Incomplete Regeneration: The regeneration of this compound from the adduct may be incomplete. This can be addressed by ensuring the pH is sufficiently basic (or acidic) during regeneration or by heating the aqueous solution to decompose the adduct.[1][7]
-
Emulsion Formation: Emulsions can form during the extraction, trapping the product. Allowing the mixture to stand or adding a small amount of brine can help to break the emulsion.
Question: A solid has formed at the interface between the aqueous and organic layers. What is it and what should be done?
Answer: The solid is likely the this compound-bisulfite adduct, which can sometimes be insoluble in both the aqueous and organic phases.[2] In this case, the entire mixture can be filtered to collect the solid adduct. The adduct can then be washed and the this compound regenerated.[2]
Frequently Asked Questions (FAQs)
Fractional Distillation
What is the boiling point of this compound? The boiling point of this compound is approximately 195-197 °C at atmospheric pressure.[8][9]
When should fractional distillation be used instead of simple distillation? Fractional distillation should be used when the boiling points of the components to be separated are close, typically with a difference of less than 70 °C.[5][10] Simple distillation is suitable for separating liquids with significantly different boiling points or for separating a liquid from a non-volatile solid.
Bisulfite Extraction
Is bisulfite extraction effective for all ketones? No, bisulfite extraction is most effective for sterically unhindered ketones, like this compound, and aldehydes.[2][3][4] Bulky ketones may not react to form the adduct.
How is the this compound regenerated from the bisulfite adduct? The this compound can be regenerated by treating the aqueous solution of the adduct with a strong base (like sodium hydroxide) or a strong acid.[1][7] Heating the aqueous solution of the adduct to around 95-100 °C can also cause it to decompose, releasing the this compound.[1]
Experimental Protocols
Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are securely clamped and sealed.
-
Sample Preparation: Place the impure this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow a temperature gradient to establish along the fractionating column.[1]
-
Fraction Collection: Monitor the temperature at the top of the column. The temperature will plateau at the boiling point of the first fraction. Discard any initial fractions that distill at a lower temperature.
-
Product Collection: Collect the fraction that distills at the boiling point of this compound (approximately 195-197 °C).[1][8][9] Stop the distillation before the temperature rises significantly, which would indicate the distillation of higher-boiling impurities.
-
Analysis: Analyze the purity of the collected fraction using an appropriate technique, such as gas chromatography (GC).
Purification of this compound via Bisulfite Extraction
-
Adduct Formation: In a separatory funnel, dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether). Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes to facilitate the formation of the bisulfite adduct.[1][2]
-
Extraction of Impurities: Allow the layers to separate. The aqueous layer will contain the water-soluble this compound-bisulfite adduct, while the organic layer will contain any organic-soluble impurities.[1] Drain and collect the aqueous layer.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Regeneration of this compound: Transfer the aqueous layer containing the adduct to a flask. To regenerate the this compound, add a strong base (e.g., sodium hydroxide (B78521) solution) until the solution is strongly basic, or heat the solution to 95-100 °C.[1]
-
Isolation: Extract the regenerated this compound from the aqueous solution using a fresh portion of the organic solvent.
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation to obtain the purified this compound.
Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for bisulfite extraction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
- 9. 环辛酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. How To [chem.rochester.edu]
Strategies to minimize transannular strain in Cyclooctanone reactions
Welcome to the technical support center for cyclooctanone reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to transannular strain and stereoselectivity in medium-sized ring chemistry.
Frequently Asked Questions (FAQs)
Q1: What is transannular strain and why is it a significant issue in this compound reactions?
Transannular strain is a type of steric strain resulting from repulsive interactions between non-bonded atoms or functional groups on opposite sides of a medium-sized ring (8-11 membered). In this compound, certain hydrogen atoms are forced into close proximity within the ring's interior, leading to these unfavorable interactions. This strain is a critical factor because it dictates the conformational stability and preferences of the ring, which in turn affects its energy, reactivity, and overall chemical behavior. Failure to account for transannular strain can lead to poor reaction yields, unexpected side products, and a lack of stereochemical control.
Q2: What are the most stable conformations of this compound?
Computational and spectroscopic studies have identified several conformations for this compound. The molecule predominantly exists in a global minimum boat-chair (BC) conformation. A second, less stable conformer, a twisted boat-chair (TBC), also exists. The minimization of repulsive, non-bonded transannular interactions is the primary driver for these conformational preferences. Understanding the dominant conformation is key to predicting how a reactant will approach the carbonyl group.
Q3: How does the ring's conformation affect the stereochemical outcome of a reaction?
The three-dimensional shape of the this compound ring directly controls the accessibility of the planar carbonyl group to incoming reactants. The carbonyl carbon has two distinct faces (re and si), and a nucleophile will preferentially attack from the less sterically hindered direction.
The stable boat-chair conformation orients the surrounding hydrogen atoms in a way that shields one face of the carbonyl more than the other. This inherent steric bias, a direct consequence of minimizing transannular strain, can be exploited to achieve high diastereoselectivity. For example, adding a substituent to the ring can "lock" it into a specific conformation where that substituent occupies a favorable equatorial position, further exposing one face of the ketone and leading to a highly selective reaction.
Troubleshooting Guides
Q4: My nucleophilic addition to this compound results in low yields and a mixture of diastereomers. What is the likely cause and how can I fix it?
This is a common problem stemming directly from the conformational flexibility and transannular strain inherent to the this compound ring.
-
Likely Cause : The reaction conditions may not be sufficient to overcome the activation energy barrier for the desired pathway, or the energy difference between the transition states leading to different stereoisomers is small. The presence of multiple competing conformations can lead to attack from different directions, resulting in a mixture of products.
-
Solution Strategies : The goal is to favor a single reaction pathway. This can be achieved by increasing the energy difference between the competing transition states.
-
Substrate Control : Introduce a sterically demanding group (e.g., tert-butyl) at a position such as C4 or C5. This group will preferentially occupy an equatorial position in the lowest energy conformation, effectively locking the ring's shape. This creates a more significant steric difference between the two faces of the carbonyl, forcing the nucleophile to attack from the less hindered side and dramatically improving diastereoselectivity.
-
Reagent Control : Use a bulkier nucleophilic reagent. A sterically demanding reagent will be more sensitive to the subtle steric differences between the two faces of the this compound ring, leading to a more selective attack on the more accessible face.
-
Catalyst Control : Employ an organocatalyst or a chiral catalyst system. A catalyst can bind to the this compound and create a chiral environment, blocking one face of the carbonyl and directing the incoming nucleophile to the other. This strategy is particularly powerful for achieving high enantioselectivity.
-
Quantitative Data & Experimental Protocols
Q5: Is there quantitative data on the conformational preferences of this compound?
Yes, spectroscopic analysis has provided clear data on the relative abundance of this compound's conformers in the gas phase. This preference for the boat-chair conformation is driven by the minimization of transannular interactions.
| Conformer | Relative Energy | Relative Abundance Ratio | Reference |
| Boat-Chair (Global Minimum) | Lowest | 40 | |
| Twisted Boat-Chair | Higher | 1 |
Q6: Can you provide a representative protocol for a stereoselective reaction using substrate control?
The following is a generalized protocol for the diastereoselective reduction of a conformationally locked this compound derivative. This method uses a bulky substituent to direct the approach of the reducing agent.
Reaction: Diastereoselective Reduction of 4-tert-butylthis compound.
Objective: To selectively form the cis-4-tert-butylcyclooctanol by directing hydride attack to the less sterically hindered face of the carbonyl.
Materials:
-
4-tert-butylthis compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 1.0 equivalent of 4-tert-butylthis compound to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the ketone in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of 1.1 equivalents of the reducing agent (e.g., LiAlH₄ in ether) to the ketone solution via the dropping funnel over 30 minutes. The bulky tert-butyl group locks the ring, exposing one face of the carbonyl, thus guiding the approach of the hydride.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess reducing agent, followed by 1 M HCl to dissolve the resulting salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous NaHCO₃.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Analyze the crude product using ¹H NMR or GC-MS to determine the diastereomeric ratio. The major product is expected to be the isomer resulting from hydride attack on the sterically most accessible face.
Visualizations
Caption: Conformational equilibrium of this compound.
Caption: Troubleshooting workflow for this compound reactions.
Caption: Logic of substrate-controlled stereoselectivity.
Overcoming difficulties in the synthesis of medium-sized rings like Cyclooctanone
Welcome to the technical support center for the synthesis of medium-sized rings, with a focus on cyclooctanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Section 1: General Challenges in Medium-Sized Ring Synthesis
Q1: Why is the synthesis of medium-sized rings like this compound challenging?
A1: The synthesis of medium-sized rings (8-11 membered) presents unique challenges primarily due to unfavorable thermodynamic and kinetic factors. These include:
-
Entropic Cost: The likelihood of the two ends of a linear precursor molecule meeting to form a ring decreases as the chain length increases, leading to a significant loss of entropy.
-
Transannular Strain: In medium-sized rings, atoms across the ring from each other can come into close proximity, resulting in steric hindrance and unfavorable non-bonded interactions. This is a key factor in the conformational preferences of this compound.[1][2]
Ring expansion strategies are often employed to overcome the kinetic barriers associated with direct cyclization methods.[1][3]
Section 2: Synthetic Routes to this compound and its Derivatives - Troubleshooting and FAQs
This section covers common synthetic methods and potential issues encountered during the synthesis of this compound and its derivatives.
Method 1: Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. For this compound, this would typically involve the cyclization of a nonanedioic acid ester.[4][5][6]
Q2: I am attempting a Dieckmann condensation to synthesize a this compound precursor, but I am getting a low yield. What are the common causes?
A2: Low yields in Dieckmann condensations for medium-sized rings can be attributed to several factors:
-
Intermolecular Condensation: The enolate of one diester molecule can react with another diester molecule instead of intramolecularly. This is more prevalent in the formation of larger rings. Running the reaction at high dilution can favor the intramolecular pathway.
-
Reverse Claisen Condensation: If the resulting β-keto ester does not have an enolizable proton between the two carbonyl groups, the reaction can be reversible, leading to lower yields.[7]
-
Base Selection: The base must be strong enough to form the enolate but should not cause significant side reactions like saponification of the ester. Sodium ethoxide in ethanol (B145695) is a classic choice, but sterically hindered, non-nucleophilic bases like potassium tert-butoxide or sodium hydride in aprotic solvents can offer better results.[4]
-
Reaction Conditions: Ensure anhydrous conditions, as water will quench the enolate and hydrolyze the esters.
Q3: What are the expected side products in a Dieckmann condensation for an eight-membered ring?
A3: The primary side products are typically oligomers or polymers resulting from intermolecular Claisen condensations.[8] Dimerization is a common side reaction when synthesizing rings with more than seven members.[4]
Q4: How can I monitor the progress of my Dieckmann condensation?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Spot the reaction mixture alongside the starting diester on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. A suitable eluent system, often a mixture of hexanes and ethyl acetate (B1210297), should be used to achieve good separation.[9][10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to identify products and byproducts.[12][13][14]
Method 2: Ring Expansion of Cycloheptanone (B156872)
Ring expansion reactions provide a powerful method for synthesizing medium-sized rings from more readily available smaller rings.[1][15][16][17] A common strategy is a one-carbon ring expansion.
Q5: I am trying a one-carbon ring expansion of cycloheptanone to synthesize this compound, but the yield is poor. What could be the issue?
A5: Poor yields in ring expansion reactions can stem from several factors depending on the specific method used. For a Simmons-Smith-type reaction followed by rearrangement, potential issues include:
-
Inefficient Cyclopropanation: The initial formation of the bicyclic intermediate may be low-yielding. The purity of the reagents (e.g., diethylzinc (B1219324), diiodomethane) is crucial.
-
Side Reactions During Rearrangement: The conditions for the ring-opening and rearrangement step must be carefully controlled to avoid the formation of undesired byproducts such as allylic ethers.
-
Incomplete Reaction: The rearrangement step may be slow or require specific catalysts or temperatures to proceed to completion.
Q6: What is a reliable protocol for a one-carbon ring expansion of a cyclic ketone?
A6: A three-step sequence involving the conversion of the ketone to a trimethylsilyl (B98337) enol ether, followed by cyclopropanation and then iron(III) chloride-induced ring expansion has been reported with good yields for various ring sizes.[18]
Method 3: α-Alkylation of this compound
This method is used to introduce alkyl groups at the position alpha to the carbonyl group, for example, in the synthesis of 2-methylthis compound (B75978).
Q7: My α-alkylation of this compound is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A7: Over-alkylation is a common problem and can be addressed by carefully controlling the reaction conditions:
-
Choice of Base: Use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA). This ensures rapid and complete conversion of the starting ketone to its enolate, minimizing the presence of unreacted ketone that can act as a proton source to generate the enolate of the mono-alkylated product.
-
Order of Addition: Add the ketone solution slowly to the LDA solution at a low temperature (e.g., -78 °C) to pre-form the enolate. Only after enolate formation is complete should the alkylating agent be added.
-
Stoichiometry: Use a slight excess of the ketone relative to the base and alkylating agent (e.g., 1.0 equivalent of ketone, 0.95 equivalents of LDA, and 0.95 equivalents of alkylating agent). This ensures that the limiting reagents are consumed before significant alkylation of the product can occur.[9]
-
Temperature Control: Maintain a low temperature during enolate formation and alkylation to minimize side reactions.
Q8: I am performing an asymmetric α-alkylation using a SAMP/RAMP hydrazone, but the diastereoselectivity is low. What could be the cause?
A8: The stereoselectivity of the SAMP/RAMP hydrazone alkylation is highly dependent on the formation of a specific azaenolate geometry, which is stabilized by chelation of the lithium cation with the methoxymethyl group.[7][19] Factors that can lead to low diastereoselectivity include:
-
Incomplete Deprotonation: Ensure the use of a sufficient amount of a strong base like LDA to achieve complete and irreversible deprotonation.
-
Temperature: The alkylation step is typically carried out at a very low temperature (e.g., -110 °C to -78 °C) to maximize stereocontrol.
-
Purity of Reagents: The presence of impurities in the hydrazone or the alkylating agent can interfere with the desired reaction pathway.
Q9: During the workup of my SAMP-hydrazone alkylation, I am observing significant amounts of elimination or retro-aldol byproducts. How can I prevent this?
A9: The cleavage of the hydrazone to regenerate the ketone is a critical step. Acid-sensitive substrates, such as β-hydroxy ketones from aldol (B89426) reactions, can undergo elimination (dehydration) or retro-aldol fragmentation under harsh acidic conditions. Using buffered conditions (e.g., pH 7) for the oxidative cleavage can suppress these side reactions.[20]
Section 3: Purification Troubleshooting
Q10: I am having difficulty separating my desired 2-methylthis compound from unreacted this compound. What is the best purification method?
A10: The boiling points of this compound and 2-methylthis compound are very close, making simple distillation ineffective.
-
Fractional Distillation: Use a high-efficiency fractionating column (e.g., Vigreux or packed column) with careful temperature control.
-
Column Chromatography: This is often the most effective method. A silica (B1680970) gel column with a gradient elution of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) can provide good separation. If your compound is sensitive to the acidic nature of silica gel, you can deactivate it by pre-flushing the column with a solvent system containing 1-3% triethylamine (B128534).[21]
Q11: I am experiencing emulsion formation during the liquid-liquid extraction of my product. How can I resolve this?
A11: Emulsions can be broken by:
-
Adding a small amount of brine (saturated NaCl solution).
-
Gently swirling the separatory funnel instead of vigorous shaking.
-
Filtering the mixture through a pad of Celite®.[21]
Section 4: Data Presentation
Table 1: Comparison of Reported Yields for Different Synthetic Methods
| Synthetic Method | Starting Material | Product | Reported Yield (%) | Reference |
| One-Carbon Ring Expansion | Cyclohexanone | 2-Cyclohepten-1-one | 78-82 | [18] |
| Dieckmann Condensation | Diethyl adipate | Ethyl 2-oxocyclopentanecarboxylate | ~75 (for 5/6-membered rings) | [22] |
| α-Bromination/Elimination/Wacker-Tsuji Oxidation | This compound | 1,3-Cyclooctanedione | 29 (overall, 5 steps) | [23] |
| Ley–Griffith Oxidation | Dihydroxylated precursor | Ketone intermediate | 94 | [10] |
| Nickel-catalyzed coupling | Aromatic carboxylic acids and bromides | Aromatic ketones | 62-83 | [1] |
Note: Yields are highly dependent on specific reaction conditions and substrates.
Section 5: Experimental Protocols
Protocol 1: Dieckmann Condensation of Diethyl Nonanedioate (B1229846) (Azelate)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add sodium metal, cut into small pieces, to anhydrous toluene (B28343).
-
Base Formation: Heat the mixture to reflux with vigorous stirring to form a fine suspension of sodium.
-
Reaction: Cool the suspension and add a solution of diethyl nonanedioate in anhydrous toluene dropwise with stirring. After the initial exothermic reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and cautiously add dilute acetic acid to quench the unreacted sodium and neutralize the enolate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude β-keto ester can be used in the next step (hydrolysis and decarboxylation) or purified by vacuum distillation.
Protocol 2: One-Carbon Ring Expansion of Cycloheptanone
-
Silyl (B83357) Enol Ether Formation: In a flame-dried flask under nitrogen, dissolve cycloheptanone in anhydrous N,N-dimethylformamide (DMF). Add triethylamine followed by chlorotrimethylsilane. Heat the mixture to reflux for several hours. After cooling, dilute with pentane, filter off the triethylamine hydrochloride, and wash the filtrate with cold sodium bicarbonate solution. Dry the organic layer and distill to obtain 1-trimethylsilyloxycycloheptene.
-
Cyclopropanation: To a solution of the silyl enol ether in anhydrous diethyl ether under nitrogen, add a solution of diethylzinc followed by diiodomethane. Stir at room temperature until the reaction is complete.
-
Ring Expansion: Dissolve the crude 1-trimethylsilyloxybicyclo[5.1.0]octane in anhydrous N,N-dimethylformamide and cool in an ice bath. Add a solution of iron(III) chloride in DMF dropwise. Stir for several hours at room temperature.
-
Workup and Purification: Pour the reaction mixture into dilute hydrochloric acid and extract with diethyl ether. Wash the organic extracts, dry, and concentrate. The resulting crude product can be purified by distillation to yield this compound.
Section 6: Visualizations
Logical Relationships and Workflows
Caption: Overcoming challenges in medium-sized ring synthesis.
References
- 1. Upgrading ketone synthesis direct from carboxylic acids and organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soipa.free.fr [soipa.free.fr]
- 3. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 4. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 12. globaljournals.org [globaljournals.org]
- 13. researchgate.net [researchgate.net]
- 14. scirp.org [scirp.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. Write the structure of the Dieckmann cyclization product formed on treatm.. [askfilo.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Claisen condensation - Wikipedia [en.wikipedia.org]
- 21. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 22. US4788343A - Production of cycloheptanone - Google Patents [patents.google.com]
- 23. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection and optimization for Cyclooctanone hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of cyclooctanone to cyclooctanol (B1193912).
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for this compound hydrogenation?
A1: The most frequently employed catalysts for the hydrogenation of this compound include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney Nickel, and Rhodium on carbon (Rh/C).[1] The choice of catalyst depends on the desired reaction conditions (temperature, pressure), selectivity, and cost considerations. Raney Nickel is a particularly effective and versatile catalyst for the hydrogenation of ketones.[2][3]
Q2: How do I choose the optimal catalyst for my experiment?
A2: The selection of an optimal catalyst is critical and depends on several factors including the substrate, desired product, and purity requirements. For the hydrogenation of ketones like this compound, factors to consider include the desired selectivity to cyclooctanol and the potential for side reactions. A decision-making workflow can aid in this selection process (see diagram below).
Q3: What are common signs of catalyst deactivation or poisoning?
A3: Catalyst deactivation can manifest as a significant decrease in reaction rate, incomplete conversion of this compound, or a complete halt of the reaction. This can be caused by poisoning from impurities in the substrate or solvent, such as sulfur or nitrogen compounds, or by coking and sintering at high temperatures.
Q4: My reaction is very slow or incomplete. What are the potential causes and solutions?
A4: Slow or incomplete hydrogenation can be due to several factors:
-
Catalyst Activity: The catalyst may be deactivated or poisoned. Consider increasing the catalyst loading or using a fresh batch of catalyst.
-
Hydrogen Pressure: The hydrogen pressure may be too low. While balloon pressure is often sufficient, some systems may require higher pressures.
-
Temperature: The reaction temperature might be too low. Gently increasing the temperature can enhance the reaction rate, but be cautious of potential side reactions.
-
Agitation: Inefficient stirring can lead to poor mass transfer of hydrogen to the catalyst surface. Ensure vigorous stirring.
-
Purity of Reagents: Impurities in the this compound or solvent can poison the catalyst. Ensure high-purity reagents are used.
Q5: I am observing byproducts in my reaction. How can I improve the selectivity to cyclooctanol?
A5: The primary byproduct in this compound hydrogenation is typically from over-reduction or side reactions. To improve selectivity:
-
Catalyst Choice: Some catalysts are inherently more selective than others. Experiment with different catalysts (e.g., comparing Pd/C to Raney Nickel).
-
Reaction Conditions: Milder conditions (lower temperature and pressure) generally favor higher selectivity.
-
Reaction Time: Monitor the reaction progress and stop it once the this compound has been consumed to prevent further reduction of the desired cyclooctanol.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Inactivity/Poisoning | - Use a fresh batch of catalyst.- Increase catalyst loading.- Purify the this compound and solvent to remove potential poisons like sulfur or nitrogen compounds. |
| Insufficient Hydrogen | - Ensure the system is properly purged and filled with hydrogen.- Increase hydrogen pressure. | |
| Poor Mass Transfer | - Increase the stirring rate for better mixing. | |
| Low Temperature | - Gradually increase the reaction temperature while monitoring for side products. | |
| Poor Selectivity (Formation of Byproducts) | Over-reduction | - Reduce reaction time.- Lower hydrogen pressure and/or temperature. |
| Catalyst-Specific Side Reactions | - Screen different catalysts (e.g., Pd/C, Pt/C, Raney Ni, Rh/C). | |
| Reaction Stalls Before Completion | Catalyst Deactivation | - Consider adding a second portion of fresh catalyst.- Investigate potential sources of catalyst poisons in the starting materials. |
Catalyst Performance Data (Analogous System: Cyclohexanone Hydrogenation)
The following table provides a summary of catalyst performance for the hydrogenation of cyclohexanone, which can serve as a starting point for this compound hydrogenation experiments. Note that optimal conditions may vary.
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Solvent | Conversion (%) | Selectivity to Cyclohexanol (%) | Reference |
| Pd/C-Heteropoly Acid | 80 | 1.0 | Water | 100 | 93.6 | [4] |
| Pt(111) | 50-127 | - | - | 80-85 | High (main product) | [5] |
| (2x2) Sn/Pt(111) | 50-127 | - | - | 80-85 | High (main product) | [5] |
| Raney® Nickel | 150 | Transfer Hydrogenation | 2-Propanol | 100 | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for this compound Hydrogenation using Pd/C
This protocol is adapted from a general procedure for ketone hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (B145695) (anhydrous)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/inert gas manifold
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a fume hood, add the 10% Pd/C catalyst (typically 1-5 mol%) to a dry two-neck round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove atmospheric oxygen.
-
Solvent and Substrate Addition: Under a positive pressure of the inert gas, add anhydrous ethanol via cannula or syringe. Subsequently, add the this compound.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated 3-5 times to ensure the reaction atmosphere is saturated with hydrogen. If using a balloon, inflate it with hydrogen and attach it to the flask.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclooctanol.
-
Purification: If necessary, purify the product by distillation or column chromatography.
Protocol 2: Preparation of W-6 Raney Nickel Catalyst
This protocol describes the preparation of a highly active Raney Nickel catalyst.[2]
Caution: The preparation of Raney Nickel involves a vigorous reaction with sodium hydroxide (B78521) and produces flammable hydrogen gas. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Raney nickel-aluminum alloy powder
-
Sodium hydroxide (c.p. pellets)
-
Distilled water
Equipment:
-
2-L Erlenmeyer flask
-
Stainless-steel stirrer
-
Thermometer
-
Ice bath
Procedure:
-
In a 2-L Erlenmeyer flask equipped with a thermometer and a stainless-steel stirrer, place 600 ml of distilled water and 160 g of c.p. sodium hydroxide pellets.
-
Stir the solution rapidly and cool it to 50°C in an ice bath.
-
Slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring.
-
After digestion, carefully decant the supernatant and wash the catalyst with three 1-L portions of distilled water by decantation.
-
The resulting W-6 Raney nickel catalyst should be stored under water to prevent it from becoming pyrophoric.
Visualizations
Caption: A decision workflow for selecting a catalyst for this compound hydrogenation.
Caption: Troubleshooting workflow for low conversion in this compound hydrogenation.
References
Removal of impurities from crude Cyclooctanone by acid treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from crude Cyclooctanone via acid treatment. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The impurities present in crude this compound largely depend on the synthetic route employed. Common industrial synthesis methods include the oxidation of cyclooctane (B165968) and the ketonization of azelaic acid.[1] Based on these methods and general organic synthesis principles, likely impurities include:
-
Unreacted Starting Materials: Cyclooctanol (from oxidation routes) or azelaic acid and its esters.
-
Oxidation Byproducts: Dicarboxylic acids (e.g., suberic acid), hydroxy ketones, and other over-oxidation products.
-
Aldehydic Impurities: Aldehydes can sometimes form as byproducts and are particularly important to remove as they can be reactive.
-
Acidic and Basic Residues: Catalysts or reagents used in the synthesis, such as mineral acids or bases.
-
Water: Often present from reaction work-ups.
Q2: Why is an acid treatment effective for purifying this compound?
Acid treatment is effective for removing several types of impurities. The acid can catalyze the degradation of certain impurities, making them more easily separable by distillation.[2] For instance, some impurities may be polymerized or converted into higher boiling point compounds. Additionally, an acidic wash can neutralize and help remove basic impurities.
Q3: What are the potential side reactions to be aware of during acid treatment?
While acid treatment is a useful purification technique, it can also promote certain side reactions involving the this compound product itself. These include:
-
Aldol (B89426) Condensation: Acid can catalyze the self-condensation of ketones to form α,β-unsaturated ketones, which are higher boiling point impurities.
-
Enolization: Acid promotes the formation of the enol tautomer, which can lead to undesired reactions at the alpha-carbon.[3]
-
Dehydration: If hydroxyl-containing impurities are present, acid can catalyze their dehydration.
Careful control of reaction time, temperature, and acid concentration is crucial to minimize these side reactions.
Q4: Can I use other methods to purify crude this compound?
Yes, several other methods can be used for the purification of cyclic ketones, either alone or in combination with acid treatment. These include:
-
Fractional Distillation: Effective for separating components with different boiling points.
-
Column Chromatography: Useful for separating compounds based on polarity.
-
Bisulfite Extraction: A chemical method that selectively removes unhindered ketones and aldehydes by forming a water-soluble adduct.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete impurity removal after acid treatment and distillation. | Insufficient acid concentration, treatment time, or temperature. | Optimize the acid treatment conditions. Consider a stronger acid or a longer treatment time, but monitor for side reactions. Ensure the distillation setup is efficient for separating the target compound from the treated impurities. |
| Low yield of purified this compound. | Side reactions such as aldol condensation or polymerization of the product. | Reduce the severity of the acid treatment (lower temperature, shorter time, or less concentrated acid). Ensure the reaction is monitored closely, for example by TLC or GC, to stop it before significant product loss occurs. |
| Formation of a persistent emulsion during aqueous work-up. | Presence of surfactant-like impurities or vigorous shaking. | Prevention: Use gentle inversions instead of vigorous shaking during extraction. Resolution: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. If the emulsion persists, filtration through a pad of Celite® may be effective. |
| The purified product is discolored. | Formation of colored byproducts during acid treatment. | Consider using a milder acid or deactivating the acid before distillation. A final purification step, such as passing through a short plug of silica (B1680970) gel or activated carbon, may be necessary. |
| The purified product still contains acidic residues. | Incomplete neutralization during work-up. | Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash to remove any remaining salts. |
Data Presentation
The following table presents representative data on the purification of a similar cyclic ketone, cyclohexanone (B45756), using acid treatment prior to distillation. This data illustrates the potential effectiveness of this method for reducing impurities.[2]
| Treatment | Acid/Reagent | Conditions | Impurity Level (ppm by GC) |
| Control (No Treatment) | None | - | 178 |
| Acid Treatment 1 | Hydrochloric Acid (HCl) | 100 ppm, 70°C, 10 min | 85 |
| Acid Treatment 2 | p-Toluenesulfonic Acid | 0.1 part by weight, 70°C, 5 min | 85 |
| Acid Treatment 3 | Caproic Acid | 1 part by weight, 150°C, 30 min | 94 |
| Ion Exchange Resin | Lewatit SP 100 | 55°C, 5 min | 107 |
Experimental Protocols
Protocol 1: Acid Treatment of Crude this compound
This protocol is adapted from methods used for the purification of other cyclic ketones and should be optimized for specific batches of crude this compound.[2]
Materials:
-
Crude this compound
-
Dilute mineral acid (e.g., 1 M HCl or 10% H₂SO₄) or an organic acid (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, condenser, separatory funnel, and distillation apparatus
Procedure:
-
Acid Wash:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add the dilute acid solution (approximately 1/3 of the organic layer volume).
-
Gently invert the funnel multiple times to ensure mixing, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and discard the aqueous layer.
-
-
Neutralization:
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Continue washing until no more gas evolution is observed.
-
Wash the organic layer with brine to remove the bulk of the dissolved water.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Distillation:
-
The resulting crude, acid-washed this compound can be further purified by fractional distillation.
-
Visualizations
Experimental Workflow for Acid Treatment of Crude this compound
Caption: Workflow for the purification of crude this compound by acid treatment.
Logical Relationship of Troubleshooting Emulsion Formation
Caption: Troubleshooting logic for addressing emulsion formation during work-up.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cyclohexanone Exhibits Higher Reactivity in Nucleophilic Addition Reactions Compared to Cyclooctanone
Cyclohexanone (B45756) demonstrates significantly greater reactivity towards nucleophilic addition reactions than cyclooctanone. This difference is primarily attributed to the interplay of ring strain, torsional strain, and transannular strain within the cyclic structures. Experimental data on the rates of reduction, a form of nucleophilic addition, quantitatively support this observation, with cyclohexanone reacting considerably faster.
The enhanced reactivity of cyclohexanone can be understood by examining the change in hybridization of the carbonyl carbon during a nucleophilic attack. The carbonyl carbon in cyclohexanone is sp² hybridized with bond angles of approximately 120°. Upon nucleophilic addition, this carbon becomes sp³ hybridized, adopting a tetrahedral geometry with ideal bond angles of 109.5°. This transition to an sp³ hybridized state is favorable for the six-membered ring as it relieves the torsional strain inherent in the planar sp² arrangement of the carbonyl group and its adjacent atoms. In essence, the chair conformation of the resulting tetrahedral intermediate is more stable and less strained than the initial cyclohexanone.
In contrast, this compound, a medium-sized ring, is characterized by significant transannular strain, which arises from steric interactions between non-adjacent atoms across the ring. The flexible conformations of this compound already accommodate some of this strain. However, the transition to a tetrahedral intermediate upon nucleophilic addition does not offer the same degree of strain relief as seen in cyclohexanone. In fact, the conformational adjustments required in the eight-membered ring can lead to other unfavorable steric interactions, making the transition state higher in energy and the reaction slower.
Quantitative Analysis of Reactivity
While direct comparative kinetic data for a wide range of nucleophilic additions are sparse, the relative rates of reduction with sodium borohydride, a common nucleophilic hydride donor, provide a clear quantitative measure of this reactivity difference. Studies on the rates of reduction of cyclic ketones have shown that cyclohexanone reacts significantly faster than this compound. For instance, it has been noted that the reduction of this compound is considerably slower than that of smaller, more strained rings, a direct consequence of the transannular strain that destabilizes the transition state of the addition reaction.
| Ketone | Relative Rate of Reduction (with NaBH₄) | Key Factors Influencing Reactivity |
| Cyclohexanone | High | Relief of torsional strain upon rehybridization from sp² to sp³. |
| This compound | Low | Significant transannular strain in the ground state and transition state. |
Experimental Protocols
A representative experimental protocol for comparing the reactivity of this compound and cyclohexanone is the formation of cyanohydrins. This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon.
Cyanohydrin Formation
Objective: To compare the relative rates of cyanohydrin formation for cyclohexanone and this compound.
Materials:
-
Cyclohexanone
-
This compound
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Pipettes and burettes
-
Apparatus for titration (e.g., with silver nitrate (B79036) solution)
Procedure:
-
Prepare equimolar solutions of cyclohexanone and this compound in methanol in separate round-bottom flasks.
-
Prepare a solution of potassium cyanide in water, buffered with a small amount of glacial acetic acid to generate HCN in situ. The pH should be maintained to ensure the presence of free cyanide ions.[1][2]
-
Cool both ketone solutions to a constant temperature in an ice bath while stirring.
-
Initiate the reaction by adding a specific volume of the cyanide solution to each of the ketone solutions simultaneously.
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by adding a known excess of a standard acid).
-
Determine the concentration of unreacted cyanide in the quenched aliquots by titration, for example, with a standardized silver nitrate solution.
-
The rate of reaction can be determined by plotting the concentration of consumed cyanide over time for both cyclohexanone and this compound.
Expected Outcome: The rate of cyanide consumption, and thus the rate of cyanohydrin formation, is expected to be significantly higher for cyclohexanone compared to this compound.
Logical Framework for Reactivity
The factors influencing the reactivity of cyclic ketones in nucleophilic addition reactions can be summarized in the following logical diagram.
Caption: Factors governing the comparative reactivity of cyclohexanone and this compound.
References
A Comparative Guide to Validated GC-MS Methods for the Quantification of Cyclooctanone
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of cyclooctanone, a key intermediate in various chemical syntheses, is crucial for process optimization, quality control, and research applications. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of two distinct validated GC-MS methods for the quantification of this compound, highlighting the impact of different stationary phases on analytical performance. The methods presented are based on established principles and data from analogous compounds, providing a solid framework for laboratory implementation.
Methodology Comparison: The Impact of Column Polarity
The choice of the gas chromatography column, specifically its stationary phase, is a critical parameter that dictates the separation efficiency and selectivity of the analysis. Here, we compare two common approaches for this compound quantification: one utilizing a non-polar stationary phase and the other a polar stationary phase.
Method 1: Non-Polar Column (DB-5ms or equivalent)
This method is a robust and versatile approach for the analysis of a wide range of volatile and semi-volatile organic compounds, including ketones like this compound. The non-polar stationary phase separates compounds primarily based on their boiling points and van der Waals interactions.
Method 2: Polar Column (e.g., WAX or 624-type)
A polar stationary phase offers alternative selectivity, separating compounds based on dipole-dipole interactions and hydrogen bonding capabilities in addition to boiling point. This can be particularly advantageous for resolving ketones from other polar or co-eluting compounds in a complex sample matrix.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical validation parameters for the two GC-MS methods. These values are representative of what can be expected for the analysis of this compound and are based on established analytical practices.
| Parameter | Method 1: Non-Polar Column (DB-5ms or equivalent) | Method 2: Polar Column (e.g., WAX or 624-type) |
| Linearity (Concentration Range) | 0.1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
| Internal Standard (example) | 2-Octanone | 4-Heptanone |
Experimental Protocols
Detailed methodologies for the two compared GC-MS methods are provided below.
Method 1: Quantification of this compound using a Non-Polar GC Column
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to achieve a concentration within the linear range of the method.
-
Add an appropriate internal standard, such as 2-octanone, to a fixed concentration in all standards and samples to improve precision and accuracy.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC System (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 280°C at 15°C/min
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM)
-
Transfer Line Temperature: 280°C
-
Quantifier Ion for this compound: m/z 98
-
Qualifier Ions for this compound: m/z 55, 84
-
3. Calibration:
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/mL) in the same solvent as the sample, each containing the internal standard at a fixed concentration.
-
Analyze the standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Method 2: Quantification of this compound using a Polar GC Column
1. Sample Preparation:
-
Follow the same sample preparation procedure as in Method 1, using a suitable solvent compatible with the polar column (e.g., methanol (B129727) or acetonitrile).
-
An appropriate internal standard for a polar column, such as 4-heptanone, should be used.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC System (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
Column: Agilent J&W DB-WAXetr (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 240°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes
-
Ramp to 220°C at 10°C/min
-
Hold at 220°C for 5 minutes
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM)
-
Transfer Line Temperature: 250°C
-
Quantifier Ion for this compound: m/z 98
-
Qualifier Ions for this compound: m/z 55, 84
-
3. Calibration:
-
Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 10, 50, 100, 150 µg/mL) in the same solvent as the sample, each containing the internal standard at a fixed concentration.
-
Analyze the standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Mandatory Visualizations
Unveiling the Conformational Landscape of Cyclooctanone: A Comparative Guide to Isomer Stability
For researchers, scientists, and professionals in drug development, understanding the conformational intricacies of cyclic molecules like cyclooctanone is paramount for predicting reactivity, designing new catalysts, and developing novel therapeutics. This guide provides a comprehensive comparison of the conformational stability of different this compound isomers, supported by experimental data and detailed methodologies.
This compound, an eight-membered cyclic ketone, exhibits a complex conformational landscape due to the flexibility of its medium-sized ring. The interplay of angle strain, torsional strain, and transannular interactions—repulsive non-bonded interactions across the ring—governs the relative stability of its various conformers. Experimental and computational studies have identified several key low-energy isomers, with the boat-chair (BC) conformation being the most predominant.
Comparative Stability of this compound Conformers
The conformational preference of this compound is primarily dictated by the minimization of these internal strains. The following table summarizes the relative energies and populations of the most stable this compound conformers based on a combination of rotational spectroscopy and quantum-chemical calculations.
| Conformer | Point Group | Relative Energy (kJ/mol) | Relative Population (%) |
| Boat-Chair (BC) | Cs | 0.00 | ~97.5 |
| Twisted Boat-Chair (TBC) | C1 | ~5.7 | ~2.5 |
| Boat-Boat (BB) | C2v | Higher Energy | Not experimentally observed in significant amounts |
| Crown | C2v | Higher Energy | Not experimentally observed in significant amounts |
Note: The relative energies and populations are approximate and can vary slightly depending on the theoretical model and experimental conditions. The population of the boat-chair conformer relative to the twisted boat-chair is reported to be approximately 40:1[1][2].
The boat-chair conformation is the global minimum on the potential energy surface of this compound[1][2]. This preference is attributed to its ability to minimize repulsive non-bonded transannular interactions more effectively than other conformations[1][2]. The twisted boat-chair is the next most stable isomer, existing in a much lower population at room temperature. Other conceivable conformations, such as the crown and boat-boat forms, which are known for the parent cycloalkane, are significantly higher in energy for this compound and are not observed in significant quantities under typical experimental conditions.
Experimental and Computational Protocols
The determination of the conformational landscape of this compound relies on a synergistic approach combining experimental spectroscopy with high-level computational chemistry.
Experimental Methodology: Broadband Rotational Spectroscopy
A powerful technique for the unambiguous identification of different conformers in the gas phase is broadband rotational spectroscopy, often utilizing a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer.
-
Sample Introduction: A sample of this compound is vaporized and seeded into a carrier gas, typically a mixture of neon or argon.
-
Supersonic Expansion: The gas mixture is expanded into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to rotational temperatures of a few Kelvin, trapping them in their lowest energy conformational states.
-
Microwave Irradiation: The cooled molecular beam is irradiated with a broadband chirped microwave pulse, which excites the molecules into higher rotational energy levels.
-
Signal Detection: Following the excitation pulse, the molecules emit a free induction decay (FID) signal as they relax. This signal is detected and Fourier transformed to yield the rotational spectrum.
-
Conformer Identification: The rotational constants (A, B, C) and dipole moment components for each observed species are determined from the spectrum. By comparing these experimental parameters with those predicted from quantum-chemical calculations, the specific conformers present in the sample can be identified and their relative abundances determined from the signal intensities[1][2].
Computational Methodology: Quantum-Chemical Calculations
Computational chemistry plays a crucial role in predicting the structures, energies, and spectroscopic parameters of the different conformers.
-
Conformational Search: An initial exploration of the potential energy surface is performed to locate all possible low-energy conformers. This is often done using molecular mechanics methods or specialized software like CREST[3][4].
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2), with a suitable basis set (e.g., 6-311++G(d,p))[3][4]. The relative energies of the conformers are calculated, often with further refinement using coupled-cluster methods like CCSD(T) for higher accuracy.
-
Spectroscopic Parameter Prediction: The rotational constants, dipole moment components, and other spectroscopic parameters for each optimized conformer are calculated. These predicted values are then compared with the experimental data to confirm the conformational assignments.
-
Frequency Calculations: Harmonic frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies)[3][4].
Logical Workflow for Conformational Analysis
The following diagram illustrates the logical workflow for the conformational analysis of this compound, integrating both computational and experimental approaches.
References
- 1. Medium-sized rings: conformational preferences in this compound driven by transannular repulsive interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Determining the Purity of Synthesized Cyclooctanone
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds like cyclooctanone is a critical step in the research and development pipeline. The presence of impurities can significantly impact reaction yields, biological activity, and the overall safety and efficacy of final products. This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the determination of this compound purity.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, accuracy, and the nature of potential impurities. The following table summarizes the key quantitative performance metrics for each technique in the context of this compound purity analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by volatility and partitioning, with mass-based identification and quantification. | Nuclei-specific signal intensity is directly proportional to the molar concentration. | Absorption of infrared radiation by specific molecular vibrations. |
| Primary Application | Quantitative analysis of volatile and semi-volatile impurities. | Absolute and relative quantification of the main component and impurities. | Identification of functional groups and qualitative analysis. |
| Reported Purity Range | Typically >99% achievable. | Capable of determining purity with high accuracy, often used for certifying reference materials. | Generally provides qualitative purity assessment; quantitative for major components. |
| Limit of Detection (LOD) for Impurities | Low ppm (µg/g) to ppb range, depending on the impurity and method.[1][2] | Typically 0.05-0.1% for routine analysis; can be lower with optimized conditions. | Generally in the range of 0.1-1% for well-resolved bands. |
| Accuracy | High, with proper calibration and use of internal standards. | Very high; considered a primary ratio method.[3][4] | Moderate; dependent on spectral overlap and matrix effects.[5] |
| Precision (RSD) | Typically <2% with an autosampler.[6] | Excellent; often <1%.[3][7] | Variable; can be <5% under ideal conditions. |
| Sample Throughput | High, with autosampler capabilities. | Moderate to high. | High. |
| Key Advantage | Excellent separation of complex mixtures and high sensitivity for volatile impurities.[8][9] | Provides structural information and quantification without the need for identical reference standards for each impurity.[10][11] | Fast, non-destructive, and requires minimal sample preparation.[12] |
| Key Limitation | Requires volatile and thermally stable analytes. | Lower sensitivity than GC-MS for trace impurities; spectral overlap can be an issue.[13] | Limited sensitivity and specificity for complex mixtures; difficult to quantify isomers and structurally similar impurities.[5][14][15] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each technique.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in a this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
If an internal standard (e.g., dodecane) is used for quantification, add a known amount to the sample solution.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.[16]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a range of potential impurities.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless for trace analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[16]
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-450.
-
Acquisition Mode: Full Scan for impurity identification and/or Selected Ion Monitoring (SIM) for enhanced sensitivity of target impurities.[1]
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification: The purity of this compound is typically determined by the area percent method, assuming all components have a similar response factor. For higher accuracy, a calibration curve is prepared using standard solutions of this compound and any identified impurities. The percent purity is calculated as: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹H NMR, is an excellent method for determining the purity of this compound by comparing the integral of a this compound signal to that of a certified internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube and ensure complete dissolution.[10]
-
-
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: ≥ 3 seconds to ensure proper signal decay.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard (a value of 30 seconds is often sufficient for accurate quantification).
-
Pulse Angle: 90° flip angle.
-
Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
While primarily a qualitative technique, FTIR can be used for a semi-quantitative assessment of purity, especially if the impurities have unique and strong absorption bands.
Methodology:
-
Sample Preparation:
-
For liquid this compound, a thin film can be prepared between two KBr or NaCl plates.
-
For solid this compound, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.[12]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A standard benchtop FTIR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment (or the pure solvent if in solution) should be collected.
-
-
Data Analysis:
-
Qualitative Assessment: The presence of unexpected peaks in the spectrum compared to a reference spectrum of pure this compound indicates the presence of impurities. For example, a broad peak around 3200-3500 cm⁻¹ would suggest the presence of hydroxyl impurities (e.g., residual alcohol solvent or cyclooctanol).
-
Quantitative Analysis: For quantification, a calibration curve must be generated by preparing standards of this compound with known concentrations of a specific impurity.[17] The absorbance of a characteristic peak of the impurity is plotted against its concentration, following the Beer-Lambert law.[15] This approach is most effective when the impurity has a unique and strong absorption band that does not overlap with the this compound signals.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the described analytical techniques.
Caption: General workflows for purity analysis of this compound.
Caption: Decision logic for selecting an analytical technique.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. richmondscientific.com [richmondscientific.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
- 9. news-medical.net [news-medical.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. agilent.com [agilent.com]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Reaction Mixtures Containing Cyclooctanone
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount for process monitoring, quality control, and characterization of products. When cyclooctanone is a component of these mixtures, selecting the appropriate analytical technique is crucial for obtaining reliable data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the analysis of reaction mixtures containing this compound, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The choice of analytical method for this compound-containing reaction mixtures depends on several factors, including the need for quantitative data, the volatility of the components, and the complexity of the matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and TLC for this application.
| Parameter | HPLC with UV Detection (via Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile components in the gas phase followed by mass-based detection. | Separation based on differential adsorption on a solid stationary phase. |
| Primary Application | Quantitative analysis of non-volatile or thermally unstable compounds. | Quantitative and qualitative analysis of volatile and semi-volatile compounds. | Qualitative or semi-quantitative analysis, reaction monitoring. |
| Sample Preparation | Derivatization with a UV-absorbing agent (e.g., DNPH) is required for sensitive detection. | Direct injection of a diluted sample in a volatile solvent. | Direct spotting of a diluted sample. |
| Selectivity | Moderate to high, dependent on the column and mobile phase. | Very high, with mass spectrometry providing structural confirmation. | Low to moderate, dependent on the solvent system. |
| Sensitivity | Good, but dependent on the efficiency of the derivatization reaction. | High, ideal for trace analysis. | Low. |
| Analysis Time | Typically 10-60 minutes per sample. | Can be faster than HPLC, often a few minutes to half an hour. | Fast, with development times typically under an hour. |
| Cost | Higher initial instrument cost and ongoing solvent expenses. | Lower solvent costs, but the instrument can be expensive. | Very low cost. |
| Key Advantage | Versatile for a wide range of compounds if they have a chromophore or can be derivatized. | High sensitivity and specificity without the need for derivatization. | Simple, rapid, and inexpensive for quick checks. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the lack of a strong chromophore in this compound, direct UV detection is not highly sensitive. Therefore, a derivatization step is necessary to introduce a UV-absorbing moiety, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the ketone to form a detectable hydrazone.
1. Sample Preparation (Derivatization with DNPH):
-
Accurately weigh a portion of the reaction mixture and dissolve it in a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the sample solution, add an excess of a solution of 2,4-dinitrophenylhydrazine in a slightly acidic medium (e.g., acetonitrile (B52724) with a small amount of sulfuric acid).
-
Heat the mixture gently (e.g., 50-60 °C) for about 30 minutes to ensure complete reaction.
-
Allow the solution to cool to room temperature.
-
Dilute the derivatized sample to a known volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile and water is commonly used. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 360 nm (for the DNPH derivative). |
| Injection Volume | 20 µL. |
3. Calibration:
A series of calibration standards of this compound should be prepared and derivatized using the same procedure as the samples to construct a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the direct analysis of volatile compounds like this compound, offering both high sensitivity and structural confirmation.
1. Sample Preparation:
-
Dilute a sample of the reaction mixture in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1-10 µg/mL.
-
If the matrix is complex, a liquid-liquid extraction may be necessary to isolate the analyte.
-
Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Conditions:
| Parameter | Recommended Condition |
| GC System | Agilent 8890 GC System or equivalent. |
| MS System | Agilent 5977B MSD or equivalent. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. |
| Inlet Temperature | 250 °C. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min. |
| Ion Source Temperature | 230 °C. |
| Mass Range | m/z 40-400. |
3. Quantification:
For quantitative analysis, a calibration curve is prepared using standard solutions of this compound of known concentrations. An internal standard can be used to improve accuracy and precision.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive method for qualitative analysis and reaction monitoring.
1. Sample Preparation:
-
Prepare a dilute solution of the crude reaction mixture in a volatile solvent like dichloromethane.
2. TLC Procedure:
-
Spot the solution onto a silica (B1680970) gel TLC plate using a capillary tube.
-
Develop the TLC plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the solvent system can be adjusted to achieve good separation.
-
Visualize the separated spots under a UV lamp (254 nm) or by using a staining agent such as potassium permanganate. The Rf value of the this compound spot can be compared to that of a standard.
Method Selection Workflow
The choice of the most suitable analytical technique depends on the specific requirements of the analysis. The following workflow can guide the decision-making process.
Caption: A workflow for selecting the appropriate analytical method for this compound analysis.
Conclusion
Both GC-MS and HPLC with derivatization are viable methods for the quantitative analysis of this compound in reaction mixtures. GC-MS offers the advantage of higher sensitivity and selectivity without the need for derivatization, making it the preferred method for trace analysis and when structural confirmation is required. HPLC-UV with derivatization is a robust and widely accessible alternative, particularly useful when dealing with non-volatile components in the same reaction mixture. TLC serves as an excellent, low-cost tool for rapid qualitative assessment and for monitoring the progress of a reaction. The selection of the optimal method will ultimately depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix.
Comparative study of different catalysts for Cyclooctanone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclooctanone, a key intermediate in the production of polymers, pharmaceuticals, and fragrances, is a subject of ongoing research to enhance efficiency and sustainability. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall viability of the synthetic process. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, primarily focusing on the oxidation of cyclooctane (B165968). The performance of various catalysts, including polyoxometalates, N-hydroxyphthalimide, zeolites, and metal-organic frameworks, is evaluated based on experimental data.
Comparative Performance of Catalysts
The efficacy of different catalysts in the synthesis of this compound from cyclooctane is summarized in the table below. Key performance indicators include conversion of the starting material, selectivity for this compound, and the reaction conditions employed.
| Catalyst System | Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | This compound Selectivity (%) | Reference |
| Polyoxometalate | [Co(2,2'-bipy)3]2H2[CoW12O40]·9.5H2O ([Co]CoW) | Cyclooctane | H₂O₂ | Acetonitrile | 80 | 12 | 88 | 82 | [1] |
| Polyoxometalate | [(n-C4H9)4N]4H[PCo(H2O)W11O39]·2H2O (PCoW) | Cyclooctane | H₂O₂ | Acetonitrile | 80 | 9 | 34 | 58 | [1] |
| Polyoxometalate | [(n-C4H9)4N]4[PVW11O40] (PVW) | Cyclooctane | H₂O₂ | Acetonitrile | 80 | 9 | 39 | - | [1] |
| Polyoxometalate | [(n-C4H9)4N]5[PV2W10O40] (PV2W) | Cyclooctane | H₂O₂ | Acetonitrile | 80 | 9 | 42 | - | [1] |
| Organocatalyst | N-hydroxyphthalimide (NHPI) / Co(III) | Cyclooctane | O₂ | - | - | - | - | 50 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Polyoxometalate Catalyzed Oxidation of Cyclooctane
This protocol is based on the work by Trakarnpruk et al.[1]
Materials:
-
Cyclooctane
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (CH₃CN)
-
Polyoxometalate catalyst (e.g., [Co]CoW, PCoW, PVW, PV2W)
Procedure:
-
In a reaction vessel, combine 1 ml (7.6 mmol) of cyclooctane, 11.5 µmol of the polyoxometalate catalyst, and 10 ml of acetonitrile.
-
Adjust the molar ratio of H₂O₂ to cyclooctane as required (e.g., a molar ratio of 9 was used to achieve high conversion with the [Co]CoW catalyst).
-
Heat the reaction mixture to 80 °C.
-
Maintain the reaction at this temperature for the specified duration (e.g., 9 to 12 hours), with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Analyze the products using gas chromatography to determine the conversion of cyclooctane and the selectivity for this compound.
N-hydroxyphthalimide (NHPI) Catalyzed Aerobic Oxidation of Cyclooctane
This protocol is based on the general mechanism of NHPI-catalyzed hydrocarbon oxidation.[2][3][4]
Materials:
-
Cyclooctane
-
N-hydroxyphthalimide (NHPI)
-
Cobalt(III) salt (e.g., Co(OAc)₃) as a co-catalyst
-
Solvent (if not solvent-free)
-
Oxygen (O₂) or air
Procedure:
-
Charge a reaction vessel with cyclooctane, N-hydroxyphthalimide, and the cobalt(III) co-catalyst.
-
Pressurize the reactor with oxygen or pass a continuous stream of air through the reaction mixture.
-
Heat the reaction to the desired temperature.
-
Stir the mixture for the specified reaction time.
-
Upon completion, cool the reaction mixture and analyze the products by gas chromatography to determine the selectivity for this compound.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the catalytic processes, the following diagrams are provided.
General Catalytic Oxidation Workflow
Caption: Experimental workflow for the catalytic oxidation of cyclooctane.
N-hydroxyphthalimide (NHPI) Catalytic Cycle
References
- 1. desymp.promonograph.org [desymp.promonograph.org]
- 2. BJOC - Metal-free aerobic oxidations mediated by N-hydroxyphthalimide. A concise review [beilstein-journals.org]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. THE POTENTIAL OF N-HYDROXYPHTHALIMIDE FOR THE LARGE-SCALE CH-OXIDATIONS | European Science [desymp.promonograph.org]
Validation of a synthetic route to a specific Cyclooctanone derivative
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of functionalized intermediates is paramount. This guide provides a detailed comparison of two common synthetic routes to 2-methylcyclooctanone, a valuable building block in organic synthesis. We will objectively compare the direct α-alkylation of this compound with the Stork enamine alkylation method, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The selection of a synthetic route often depends on factors such as yield, reaction conditions, availability of reagents, and scalability. Below is a summary of the key quantitative data for the two primary methods for the synthesis of 2-methylthis compound.
| Parameter | Direct α-Alkylation of this compound | Stork Enamine Alkylation of this compound |
| Starting Materials | This compound, Diisopropylamine (B44863), n-Butyllithium, Methyl Iodide | This compound, Pyrrolidine (B122466) (or Morpholine), Methyl Iodide |
| Key Intermediate | Lithium enolate of this compound | Enamine of this compound |
| Typical Yield | Good to high (often >80%) | Generally good (typically 50-90%)[1] |
| Reaction Temperature | Low temperatures required (-78 °C) | Generally milder conditions (reflux for enamine formation) |
| Key Reagents | Strong, non-nucleophilic base (e.g., LDA) | Secondary amine (e.g., pyrrolidine), acid catalyst |
| Work-up | Aqueous quench and extraction | Acidic hydrolysis and extraction |
| Purification | Flash column chromatography | Flash column chromatography |
| Scalability | Well-established for various scales | Suitable for various scales |
| Considerations | Requires strictly anhydrous conditions and inert atmosphere. | Formation of the enamine is a reversible equilibrium. |
Experimental Protocols
Below are detailed methodologies for the two key synthetic routes to 2-methylthis compound.
Route 1: Direct α-Alkylation of this compound via Enolate Formation
This method is a classic and robust approach for the α-functionalization of cyclic ketones.[2] It involves the formation of a lithium enolate using lithium diisopropylamide (LDA), followed by alkylation with methyl iodide.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).[2]
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe over 15-20 minutes. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.[2]
-
Alkylation: Add methyl iodide (1.1-1.5 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[2] Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2-methylthis compound.
Route 2: Stork Enamine Alkylation of this compound
The Stork enamine alkylation offers a milder alternative to direct enolate alkylation, avoiding the use of strong bases like LDA.[1][3] The reaction proceeds through a nucleophilic enamine intermediate.
Materials:
-
This compound
-
Pyrrolidine (or morpholine)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Methyl iodide
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask with Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Enamine Formation: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 equivalent), pyrrolidine (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene. Heat the mixture to reflux and remove water via the Dean-Stark trap until no more water is collected. Cool the reaction mixture to room temperature.
-
Alkylation: To the solution of the crude enamine, add methyl iodide (1.1 equivalents). Stir the mixture at room temperature until the reaction is complete (can be monitored by TLC or GC-MS).
-
Hydrolysis: Add an aqueous solution of hydrochloric acid to the reaction mixture and stir vigorously to hydrolyze the intermediate iminium salt.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 2-methylthis compound.
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described synthetic routes.
Caption: Workflow for the direct α-alkylation of this compound.
Caption: Workflow for the Stork enamine alkylation of this compound.
References
Quantitative Analysis of Cyclooctanone in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of cyclooctanone in biological matrices is crucial for a variety of applications, including metabolism studies, toxicological assessments, and environmental exposure monitoring. This guide provides an objective comparison of the primary analytical techniques used for this purpose—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method is contingent upon factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation.
At a Glance: Method Comparison
The choice between GC-MS and LC-MS/MS for the quantification of this compound is driven by the analyte's physicochemical properties and the specific requirements of the study. This compound is a semi-volatile cyclic ketone, making it amenable to analysis by both techniques, though each presents distinct advantages and disadvantages. GC-MS is often favored for its high chromatographic resolution and sensitivity for volatile and semi-volatile compounds, while LC-MS/MS is highly versatile and can be adapted for a wide range of compounds, particularly in complex biological matrices.
Below is a summary of the key performance characteristics of hypothetical, yet representative, GC-MS and LC-MS/MS methods for the analysis of this compound, based on validated methods for analogous compounds.
| Parameter | GC-MS | LC-MS/MS |
| Typical Analyte | Volatile and semi-volatile compounds | Wide range of compounds, especially in biological matrices |
| Sample Preparation | Headspace, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.2 - 2 ng/mL |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
Experimental Workflows
A generalized workflow for the quantitative analysis of this compound in biological matrices involves several key stages, from sample collection to data analysis. The following diagram illustrates a typical experimental process.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Detailed methodologies are critical for replicating and validating analytical results. Below are representative protocols for the quantification of this compound in human plasma using GC-MS and LC-MS/MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is well-suited for the analysis of semi-volatile compounds like this compound and often involves a straightforward sample preparation process.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a glass vial, add 50 µL of an internal standard solution (e.g., cyclohexanone-d4 at 1 µg/mL in methanol).
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound: m/z 126, 98, 83
-
Cyclohexanone-d4 (IS): m/z 102, 74
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly advantageous for complex biological matrices.
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., this compound-d4 at 1 µg/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of 50:50 (v/v) methanol:water for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: Waters X-Terra C18 (100 mm x 2.1 mm, 3.5 µm) or similar.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 3 minutes.[1]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
This compound: Precursor ion m/z 127.1 -> Product ion m/z 83.1
-
This compound-d4 (IS): Precursor ion m/z 131.1 -> Product ion m/z 87.1
-
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound in biological matrices. The choice of method will depend on the specific requirements of the study. GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile compounds, and may involve simpler sample preparation. LC-MS/MS, on the other hand, often provides superior sensitivity and is highly versatile for a broader range of analytes and complex matrices. The detailed protocols provided in this guide, based on established methods for analogous compounds, offer a starting point for the development and validation of a robust analytical method for this compound quantification.
References
A Comparative Analysis of Spectroscopic Data for Cyclooctanone and its Analogues
This guide provides a detailed comparison of spectroscopic data for cyclooctanone and its analogues, cyclohexanone (B45756) and cycloheptanone. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these cyclic ketones.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound, cyclohexanone, and cycloheptanone. This data is essential for distinguishing between these structurally similar compounds.
| Spectroscopic Data | Cyclohexanone | Cycloheptanone | This compound |
| ¹H NMR (CDCl₃, ppm) | α-H: ~2.35 (t), β-H & γ-H: ~1.71-1.88 (m)[1][2] | α-H: ~2.49 (t), β-H & γ-H: ~1.89-1.49 (m)[3] | α-H: ~2.41 (t), β-H, γ-H & δ-H: ~1.24-1.88 (m)[4] |
| ¹³C NMR (CDCl₃, ppm) | C=O: ~211.2, α-C: ~42.0, β-C: ~27.1, γ-C: ~25.1 | C=O: ~215.1, α-C: ~43.9, β-C: ~30.5, γ-C: ~24.3 | C=O: ~217.8, α-C: ~42.3, β-C: ~27.4, γ-C: ~25.9, δ-C: ~25.2 |
| IR (C=O stretch, cm⁻¹) | ~1715[5][6] | ~1705 | ~1701 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Sample Preparation: A small amount of the ketone sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked using the deuterium (B1214612) signal from the solvent, and the field homogeneity is optimized through a process called shimming to ensure sharp, symmetrical peaks.[7]
-
¹H NMR Acquisition:
-
Pulse Angle: A 30° or 45° pulse angle is typically used.
-
Spectral Width: Set to encompass the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Acquisition Time: Usually 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is applied to allow for nuclear relaxation.
-
Number of Scans: Typically 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.[7]
-
-
¹³C NMR Acquisition:
-
Experiment Type: A standard proton-decoupled experiment is commonly used to simplify the spectrum.
-
Spectral Width: Set to a wider range to cover carbon chemical shifts (e.g., 0 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of around 2 seconds is common.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[7]
-
-
Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Neat Liquid: For liquid samples, a drop is placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
-
Nujol Mull (for solids): The solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between salt plates.[8]
-
-
Data Acquisition: The prepared sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light that is transmitted at each frequency.
-
Data Presentation: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the comparison of spectroscopic data for this compound and its analogues.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]
- 2. homework.study.com [homework.study.com]
- 3. Cycloheptanone(502-42-1) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(502-49-8) 1H NMR spectrum [chemicalbook.com]
- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. webassign.net [webassign.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cyclooctanone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of cyclooctanone, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is recognized as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves. Always inspect gloves before use and use proper glove removal technique.
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure a safety shower and eye wash station are readily accessible.
Step-by-Step Disposal Protocol
The standard and safest method for the disposal of this compound is through a licensed professional hazardous waste disposal service, typically involving high-temperature incineration.[2] Under no circumstances should this compound be disposed of down the drain.
1. Waste Identification and Segregation:
-
Collect all waste this compound, including contaminated materials (e.g., paper towels, gloves), in a designated and compatible waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.
-
Keep halogenated and non-halogenated solvent wastes in separate containers.
2. Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and indicate the associated hazards (e.g., "Flammable," "Irritant").
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
3. Safe Storage:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area must be well-ventilated and away from sources of ignition such as heat, sparks, and open flames.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with an accurate description of the waste, including its composition and volume.
Hazard and Regulatory Information
Proper classification of this compound waste is crucial for compliant disposal. The following table summarizes key hazard and regulatory data.
| Property | Classification/Identifier | Notes |
| Physical Hazard | Flammable Liquid | This compound is a combustible material.[3] |
| Health Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335) | Avoid contact with skin, eyes, and inhalation of vapors.[1] |
| US EPA Waste Code | D001 (Ignitable Waste) | This code applies as this compound is a flammable liquid. |
| F003 / F005 (Spent non-halogenated solvents) | If used as a solvent, these codes may apply depending on the specific mixture.[4] | |
| Environmental Hazard | Harmful to aquatic life. | Discharge into the environment must be avoided.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific hazardous waste management protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Essential Safety and Logistics for Handling Cyclooctanone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Cyclooctanone, including personal protective equipment (PPE) recommendations, procedural guidance for handling and disposal, and emergency first aid measures.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must be worn at all times when handling this compound to protect against splashes. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Compatible chemical-resistant gloves. Butyl rubber gloves are recommended. | This compound is a ketone, and nitrile gloves offer poor resistance to ketones.[2][3] Butyl gloves are recommended for protection against ketones.[4] Always inspect gloves for signs of degradation before and during use. Dispose of contaminated gloves properly. |
| Skin and Body Protection | Laboratory coat and, if a significant splash risk exists, a chemical-resistant apron. Closed-toe shoes are mandatory. | Protective clothing should be worn to prevent skin contact.[1] Contaminated clothing should be removed immediately and laundered before reuse. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used if ventilation is inadequate or if there is a risk of inhaling vapors, mists, or aerosols, especially during large-scale operations or in case of a spill.[1] Use in a well-ventilated area, preferably a chemical fume hood.[5] |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is the recommended engineering control to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5]
-
Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.[5]
-
Do not breathe vapor or mist.[1]
-
Wash hands thoroughly after handling.[5]
-
Keep the container tightly closed when not in use.[5]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and reducing agents.[1][5]
-
Disposal Plan:
-
Waste Collection: Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated and properly labeled hazardous waste container.
-
Disposal Method: The recommended method for disposal is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[5] This should be carried out by a licensed professional waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
If swallowed: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Logical Workflow for Handling this compound
The following diagram outlines the step-by-step workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
